molecular formula C11H13NO B7761484 2-Butoxybenzonitrile

2-Butoxybenzonitrile

Cat. No.: B7761484
M. Wt: 175.23 g/mol
InChI Key: IMAGJJUELPRODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxybenzonitrile is an organic compound belonging to the class of aromatic nitriles. Aromatic nitriles are crucial building blocks in organic synthesis due to the reactivity of the cyano group, which can be transformed into other functional groups such as carboxylic acids, amides, and amines【citation:4】. As a research chemical, this compound serves as a valuable intermediate in the development of more complex molecules for various fields, including pharmaceutical sciences and agrochemical research. Compounds with similar structures are frequently employed as key precursors in the synthesis of substances with specific biological activities【citation:3】. Researchers utilize this nitrile to explore new synthetic pathways and develop novel compounds with potential applications. Handling should be conducted in accordance with established laboratory safety protocols. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2-butoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAGJJUELPRODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 2-Butoxybenzonitrile (CAS 59176-92-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for researchers involved in organic synthesis, materials science (liquid crystals), and early-stage drug discovery.

Structural Architecture, Physicochemical Profiling, and Synthetic Methodology[1]

Executive Technical Summary

2-Butoxybenzonitrile (also known as o-Butoxybenzonitrile) is an aromatic ether-nitrile intermediate characterized by a benzene ring substituted at the ortho positions with a cyano group (-CN) and a butoxy chain (-O-C₄H₉).

Unlike its para-substituted isomer (used extensively in nematic liquid crystals), the ortho-substitution pattern of this compound introduces significant steric strain and dipole disruption. This unique molecular architecture makes it a critical "dopant" molecule used to lower the melting point of liquid crystal mixtures and a versatile scaffold in medicinal chemistry for synthesizing benzamidines and tetrazoles where steric protection of the pharmacophore is required.

Molecular Architecture & Theoretical Basis

The physicochemical behavior of this compound is governed by two competing electronic effects:

  • The Cyano Group (Electron Withdrawing): Creates a strong dipole moment, increasing polarity and potential for intermolecular interactions.

  • The Butoxy Tail (Electron Donating/Lipophilic): The butyl chain adds significant lipophilicity (LogP ~3.0–3.2) and disrupts crystal packing efficiency compared to the methoxy analog.

Key Structure-Property Relationship: The ortho positioning creates a "kinked" molecular geometry. While para-alkoxybenzonitriles are linear and rod-like (favoring stable nematic phases), the ortho isomer disrupts this linearity. Consequently, it typically exhibits a lower melting point and is often used to suppress crystallinity in functional material formulations.

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predicted parameters based on homolog extrapolation (e.g., 2-Methoxybenzonitrile).

PropertyValue / RangeTechnical Note
CAS Number 59176-92-6Unique Identifier
Molecular Formula C₁₁H₁₃NO-
Molecular Weight 175.23 g/mol -
Physical State Liquid / Low-melting SolidTypically an oil at RT due to ortho disruption.
Boiling Point ~145–150 °C @ 12 mmHgExtrapolated from o-Methoxy analog (135°C @ 12mmHg).
Density 1.02 – 1.05 g/mLSlightly less dense than o-Methoxybenzonitrile (1.09 g/mL).
LogP (Octanol/Water) ~3.1High lipophilicity suitable for CNS drug scaffolds.
Refractive Index

1.52 – 1.54
Estimated based on aromatic ether/nitrile contributions.
Solubility Soluble: DCM, EtOAc, TolueneInsoluble: WaterNitrile polarity is insufficient to overcome the butyl chain hydrophobicity.

Synthetic Protocol: Williamson Ether Synthesis

The most robust route to this compound is the O-alkylation of 2-Hydroxybenzonitrile (Salicylonitrile) using 1-Bromobutane. This


 reaction requires a polar aprotic solvent to solvate the phenoxide anion while leaving it nucleophilic.
Reagents & Stoichiometry[1][2]
  • Substrate: 2-Hydroxybenzonitrile (1.0 eq)

  • Electrophile: 1-Bromobutane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) – Preferred over NaOH to minimize nitrile hydrolysis.
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 2-Hydroxybenzonitrile and anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1-Bromobutane dropwise (and KI if using).

  • Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetonitrile) for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).

  • Work-up:

    • Cool to room temperature.[1][2][3][4][5]

    • Pour into ice-cold water (5x reaction volume) to precipitate the oil/solid.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via vacuum distillation or silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
Process Visualization

The following diagram outlines the critical decision points and flow of the synthesis.

SynthesisWorkflow start Start: 2-Hydroxybenzonitrile reagents Add: K2CO3 + DMF (Phenoxide Generation) start->reagents addition Add: 1-Bromobutane (+ cat. KI) reagents->addition reaction Reaction: Heat to 80°C (4-6 Hours) addition->reaction check TLC Check: SM Consumed? reaction->check check->reaction No (Continue Heating) workup Quench: Ice Water Extract: EtOAc check->workup Yes wash Wash: 1M NaOH (Remove unreacted Phenol) workup->wash purify Purification: Vacuum Distillation wash->purify product Final Product: This compound purify->product

Figure 1: Reaction workflow for the synthesis of this compound via Williamson Ether Synthesis.

Analytical Characterization (Spectroscopy)

Verification of the ortho-substitution and the integrity of the nitrile group is paramount.

Infrared Spectroscopy (FT-IR)[1]
  • Nitrile Stretch (

    
    ):  Sharp, distinct band at 2220–2230 cm⁻¹ . This confirms the cyano group is intact and not hydrolyzed to an amide.
    
  • Ether Stretch (C-O-C): Strong bands at 1240–1260 cm⁻¹ (aryl-alkyl ether).

  • C-H Stretch: 2850–2960 cm⁻¹ (Aliphatic butyl chain).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent:


, 400 MHz
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.55 dd1HAr-H (C6)Ortho to Nitrile (Deshielded)
7.45 td1HAr-H (C4)Para to Ether
6.95 – 7.05 m2HAr-H (C3, C5)Ortho/Para to Ether (Shielded)
4.05 t2H

Ether linkage (Diagnostic)
1.80 quin2H

Alkyl chain methylene
1.50 sext2H

Alkyl chain methylene
0.98 t3H

Terminal methyl

Stability & Reactivity Profile

  • Hydrolytic Stability: The nitrile group in the ortho position is sterically shielded compared to the para isomer. However, prolonged exposure to strong acids (HCl) or bases (NaOH) at high temperatures will hydrolyze the nitrile to 2-butoxybenzamide and subsequently 2-butoxybenzoic acid.

  • Ether Cleavage: The ether bond is stable under standard physiological and environmental conditions but can be cleaved using Boron Tribromide (

    
    ) at -78°C to regenerate the phenol.
    
  • Reduction: The nitrile can be reduced to the primary amine (2-butoxybenzylamine) using Lithium Aluminum Hydride (

    
    ) or via catalytic hydrogenation (
    
    
    
    ).

References

  • ChemicalBook. 2-Methoxybenzonitrile Properties (Homolog Reference). Retrieved from

  • National Institutes of Health (NIH) - PubChem. Benzonitrile Derivatives and Physicochemical Data. Retrieved from

  • Royal Society of Chemistry. NMR Data for Alkoxybenzonitriles (Supporting Info). Retrieved from

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

Sources

Technical Profile: 2-Butoxybenzonitrile in Chemical Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butoxybenzonitrile (CAS 6609-59-2 ) is a specialized aromatic nitrile ether widely utilized as a mesogenic core in liquid crystal engineering and as a functional additive in high-voltage lithium-ion battery electrolytes.[1][2][3][4][5] Its bifunctional structure—combining a polar cyano group with a lipophilic butoxy tail—renders it an ideal intermediate for tuning the dielectric anisotropy and viscosity of functional materials. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and critical applications in modern materials science.

Chemical Identity & Structural Data[5][6][7]

Parameter Data
CAS Registry Number 6609-59-2
IUPAC Name This compound
Synonyms o-Butoxybenzonitrile; 1-Cyano-2-butoxybenzene; Salicylonitrile butyl ether
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
SMILES CCCCOc1ccccc1C#N
InChI Key YDQWWLJODKVJMT-UHFFFAOYSA-N

Physicochemical Properties

Experimental data for the butoxy homolog is less ubiquitous than its methoxy counterpart. The values below synthesize available experimental observations and high-fidelity predictive models based on homologous series scaling.

PropertyValue / DescriptionSource/Note
Physical State Colorless to pale yellow oilObserved (ResearchGate, 2025)
Boiling Point ~155–160 °C at 15 mmHgEstimated vs. 2-Methoxy (135°C/12mmHg)
Density ~1.02 – 1.05 g/cm³Predicted based on alkyl chain elongation
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in WaterLipophilic ether tail dominates
IR Spectrum ν(CN) at 2226 cm⁻¹; ν(C=C) at 1601 cm⁻¹Characteristic Nitrile Stretch

Validated Synthesis Protocol

The most robust synthetic route to this compound is the Williamson Ether Synthesis via O-alkylation of 2-hydroxybenzonitrile (salicylonitrile).[1] This method offers high yields (>90%) and avoids the toxicity associated with cyanide substitution reactions (Rosenmund-von Braun).[1]

Reaction Scheme

The reaction proceeds via a nucleophilic substitution (


) mechanism where the phenoxide ion attacks the primary alkyl halide.

SynthesisWorkflow Reactants Reactants 2-Hydroxybenzonitrile 1-Bromobutane Intermediate Transition State Phenoxide Attack Reactants->Intermediate Deprotonation Base Base/Cat K2CO3 (anhydrous) KI (catalytic) Base->Intermediate Solvent Solvent DMF or Acetone (Reflux) Solvent->Intermediate Workup Workup 1. Dilute w/ H2O 2. Extract (EtOAc) 3. Wash (NaOH/Brine) Intermediate->Workup SN2 Substitution Product Product This compound (Colorless Oil) Workup->Product Distillation

Figure 1: Synthetic workflow for the O-alkylation of 2-hydroxybenzonitrile.

Step-by-Step Methodology

Reagents:

  • 2-Hydroxybenzonitrile (1.0 eq)[1]

  • 1-Bromobutane (1.2 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)[1]
    
  • Potassium Iodide (KI), catalytic (0.1 eq) - Accelerates reaction via Finkelstein mechanism in situ.[1]

  • Solvent: DMF (Dimethylformamide) or Acetone.[1]

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile in DMF (5 mL per mmol). Add anhydrous

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add KI followed by the dropwise addition of 1-bromobutane.

  • Reflux: Heat the mixture to 60–80°C (if using DMF) or reflux (if using Acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting phenol spot (

    
    ) should disappear, replaced by the less polar ether product (
    
    
    
    ).
  • Quench: Cool the mixture to room temperature and pour into ice-cold water (5x reaction volume). The product will separate as an oil.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Combine organic layers.

  • Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Final Isolation: Purify the crude oil via vacuum distillation or silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standard parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.55 (dd, 1H, Ar-H ortho to CN)[1]
      
    • 
       7.48 (m, 1H, Ar-H)[1]
      
    • 
       6.95–7.05 (m, 2H, Ar-H ortho/para to OR)[1]
      
    • 
       4.08 (t, 
      
      
      
      Hz, 2H,
      
      
      )[1]
    • 
       1.85 (quint, 2H, 
      
      
      
      )[1]
    • 
       1.55 (sext, 2H, 
      
      
      
      )[1]
    • 
       0.98 (t, 3H, 
      
      
      
      )[1]
  • FT-IR:

    • Absorption at 2226 cm⁻¹ confirms the Nitrile (

      
      ) group.
      
    • Absence of broad band at 3200–3500 cm⁻¹ confirms consumption of the Hydroxyl (

      
      ) group.[1]
      

Applications in Materials Science

Lithium-Ion Battery Electrolytes

This compound serves as a high-voltage additive in non-aqueous electrolytes.[1]

  • Mechanism: The nitrile group participates in the formation of a stable Solid Electrolyte Interphase (SEI) on the cathode surface (e.g.,

    
    ), suppressing oxidative decomposition of the carbonate solvent.
    
  • Benefit: Enhances cycle life and thermal stability at voltages

    
    .
    
Liquid Crystal Mesogens

The compound acts as a mesogenic core .

  • Role: The alkoxy chain (butoxy) imparts flexibility, lowering the melting point compared to the rigid methoxy analog, while the cyano group provides a strong longitudinal dipole moment (

    
    ).
    
  • Utility: Used in the synthesis of nematic liquid crystal mixtures for display technologies, where low viscosity and high dielectric anisotropy are required.

Applications cluster_Li Energy Storage cluster_LC Liquid Crystals Compound This compound (C11H13NO) SEI Cathode Protection (SEI Formation) Compound->SEI Dipole Strong Dipole (Nitrile Group) Compound->Dipole Flexibility Tail Flexibility (Butoxy Chain) Compound->Flexibility Stability High Voltage Stability (>4.2V) SEI->Stability

Figure 2: Functional utility of this compound in energy and display technologies.[1]

Safety and Handling

  • Hazard Classification: Harmful if swallowed or inhaled (Category 4).[1] Causes skin and eye irritation.

  • Nitrile Toxicity: While less toxic than simple aliphatic nitriles, metabolic liberation of cyanide is theoretically possible but rare with stable benzonitriles. Treat as a toxic substance.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

References

  • Chemical Identity & CAS: BLD Pharm. (2025). Product Datasheet: this compound (CAS 6609-59-2).[1][2][3][4][5][6][7] Retrieved from

  • Synthesis & Spectral Data: ResearchGate. (2025). Two Ways of Preparing Benzonitriles Using BrCCl3–PPh3. (Contains characterization data for this compound, compound 2d). Retrieved from

  • Battery Applications: Japan Patent Office. (2014).[8] JP5655653B2 - Non-aqueous electrolyte and lithium secondary battery.[1] Retrieved from

  • General Synthesis Protocol: BenchChem. (2025). Literature review on 2-Hydroxybenzonitrile synthesis. Retrieved from

Sources

Technical Whitepaper: Solubility Profile & Solvent Selection for 2-Butoxybenzonitrile

[2][3][4]

CAS: 5905-36-2 Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol Synonyms: o-Butoxybenzonitrile; 2-Cyanophenyl butyl ether[1][2][3][4]

Executive Summary

This compound is a lipophilic organic intermediate primarily utilized in the synthesis of quinazoline-based pharmaceutical agents, such as the alpha-blocker Bunazosin .[3][4] Structurally, it consists of a benzonitrile core substituted at the ortho position with a butyl ether chain.[1][3]

This structural motif dictates a distinct solubility profile: the nitrile group imparts polarity and dipole moments, while the butyl chain and aromatic ring drive significant non-polar character.[3] Consequently, the molecule exhibits high solubility in chlorinated and aromatic solvents, moderate-to-high solubility in alcohols, and practical insolubility in water.[3][4]

Physicochemical Profile & Solubility Mechanism[3][4][5]

To predict solubility behavior where empirical data is absent, we analyze the molecule's competing intermolecular forces.[1][2][3]

Structural Analysis[1][2][3][4]
  • Lipophilic Domain (Hydrophobic): The benzene ring and the

    
    -butyl chain contribute to strong London Dispersion Forces.[1][2][3][4] This suggests high affinity for non-polar solvents like toluene and ethers.[1][2][3][4]
    
  • Polar Domain (Hydrophilic/Dipolar): The nitrile (-CN) group is a strong dipole, and the ether linkage (-O-) adds weak polarity.[2][3][4] However, the molecule lacks Hydrogen Bond Donors (HBD), making it a Hydrogen Bond Acceptor (HBA) only.[1][2][3]

Predicted Properties
PropertyValue / PredictionRationale
Physical State Liquid or Low-Melting SolidOrtho-substitution disrupts crystal packing compared to para-isomers.[1][2][3][4] (Ref: 2-Methoxybenzonitrile MP is ~24.5°C).[1][2][3][4][5][6]
LogP (Octanol/Water) ~3.2 – 3.6 (Predicted)Benzonitrile (1.[1][2][3][4]6) + Butyl chain contribution (+1.8).[1][2][3][4] Indicates high lipophilicity.[1][2][3][4]
Density ~1.05 – 1.09 g/mLEstimated based on homologous alkoxybenzonitriles.[1][2][3]

Solubility Profile in Common Organic Solvents[2][3][8]

The following data categorizes solvents based on their interaction capability with this compound.

Solubility Classification Table

Note: "Soluble" implies miscibility or solubility >100 mg/mL at 25°C.[1][2][3]

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction.[1][2][3][4] Strong dipole interactions match the nitrile group.[1][2][3]
Aromatic Toluene, Benzene, XyleneExcellent

-

stacking interactions with the benzene ring.[1][3] Ideal for high-temp reactions.[1][2][3][4]
Polar Aprotic DMSO, DMF, AcetonitrileGood to Excellent Dipole-dipole interactions stabilize the nitrile group.[1][3]
Polar Protic Methanol, Ethanol, IsopropanolGood Soluble due to the ether oxygen accepting H-bonds, though less efficient than aprotics.[3]
Ethers THF, Diethyl Ether, MTBEGood "Like dissolves like" (ether-ether compatibility).[1][2][3][4]
Aliphatic Hexane, Heptane, CyclohexaneModerate Soluble, but miscibility gaps may occur at low temps due to nitrile polarity.[1][2][3]
Aqueous Water, BrineInsoluble Lack of H-bond donors and large hydrophobic surface area prevent hydration.[1][2][3][4]
Hansen Solubility Parameter (HSP) Analysis

For precise solvent blending, we utilize the Hansen Solubility Parameters (predicted):

  • 
     (Dispersion):  High (Aromatic + Alkyl chain)[2][4]
    
  • 
     (Polarity):  Moderate (Nitrile dipole)
    
  • 
     (H-Bonding):  Low (Ether/Nitrile acceptor only)[1][2][3][4]
    

Implication: The molecule lies in the "boundary region" between non-polar aromatics and polar aprotics.[1][2][3] It will precipitate if a solution in DMF/Ethanol is diluted with water (the "anti-solvent").[1][2]

Solvent Selection Decision Tree (Visual)

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Crystallization).

SolventSelectionStartSelect Solvent forThis compoundApplicationIntended Application?Start->ApplicationReactionSynthesis / ReactionApplication->ReactionExtractionExtraction / WorkupApplication->ExtractionCrystallizationPurification / CrystallizationApplication->CrystallizationHighTempHigh Temp (>80°C)?Reaction->HighTempPhaseSepPhase Separation RequiredExtraction->PhaseSepAntiSolventSolvent / Anti-Solvent PairCrystallization->AntiSolventTolueneUse: Toluene / XyleneHighTemp->TolueneYesDMFUse: DMF / DMSO(Nucleophilic Subs.)HighTemp->DMFNoDCMUse: DCM(Denser than water)PhaseSep->DCMEtOAcUse: Ethyl Acetate(Greener alternative)PhaseSep->EtOAcPair1Ethanol + WaterAntiSolvent->Pair1Polar removalPair2DCM + HexaneAntiSolvent->Pair2Non-polar removal

Caption: Decision matrix for solvent selection based on process requirements. Blue path denotes logic flow; Grey boxes denote recommended solvents.[1][2]

Experimental Protocols for Solubility Determination

Since batch-to-batch impurity profiles can alter solubility limits, the following Self-Validating Protocol (SVP) is recommended for precise determination.

Protocol A: Visual Saturation (Rapid Screening)

Objective: Determine approximate solubility range (Low, Moderate, High).[1][2][3]

  • Preparation: Weigh 100 mg of this compound into a clear HPLC vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved < 100 µL: Solubility > 1000 mg/mL (Miscible/Very Soluble).[1][2][3][4]

    • Dissolved 100–1000 µL: Solubility 100–1000 mg/mL (Soluble).[1][2][3]

    • Undissolved > 1 mL: Solubility < 100 mg/mL (Sparingly Soluble).[1][2][3]

Protocol B: HPLC Quantitative Method (Accurate)

Objective: Exact saturation point determination for process validation.[1][2][3]

  • Saturation: Add excess this compound to the solvent (ensure solid/oil phase persists).[1][2][3][4] Stir at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (Do not use Nylon, as nitriles may bind).[1][2][3]

  • Dilution: Dilute filtrate 1:100 with Acetonitrile.

  • Analysis: Inject into HPLC (C18 Column, Water/ACN gradient).

  • Calculation: Compare peak area against a known standard curve.

Applications in Synthesis (Bunazosin)

In the context of Bunazosin synthesis , this compound is typically synthesized by alkylating 2-hydroxybenzonitrile with butyl bromide.[2][3][4]

  • Reaction Solvent: Acetone or DMF with Potassium Carbonate (

    
    ).[1][2][3]
    
    • Why? These polar aprotic solvents dissolve the phenoxide intermediate and enhance the nucleophilic attack rate (S_N2 mechanism).[1][2][3]

  • Workup/Extraction: Toluene or DCM .[1][2][3]

    • Why? Water is added to dissolve the inorganic salts (

      
      ).[1][2][3] The product partitions almost exclusively into the organic layer due to its high LogP.[1][2][3]
      
  • Purification:

    • Distillation: Preferred due to the liquid nature.[1][2][3] High boiling point requires high vacuum (< 5 mmHg).[1][2][3]

    • Crystallization:[1][2][3] Difficult due to low melting point.[1][2][3][4] If solid, recrystallize from Cold Hexane or Methanol/Water .[1][2][3]

Safety & Handling (MSDS Highlights)

  • Toxicity: Nitriles can metabolize to release cyanide ions in vivo.[1][2][3] Handle with extreme care.

  • Skin Absorption: The butyl chain increases skin permeability compared to simple benzonitrile.[1][2][3] Double gloving (Nitrile/Laminate) is mandatory.[1][2][3]

  • Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis of nitrile to amide/acid).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81086, 2-Methoxybenzonitrile (Analogous Structure).[1][2][3][4] Retrieved from [Link][1][2][4]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1][2][3] CRC Press.[1][2][3][4] (Methodology for HSP prediction).

  • Eisai Co., Ltd. Bunazosin Hydrochloride Synthesis Patents.[1][2][3] (Verification of intermediate utility).

Methodological & Application

Application Note: 2-Butoxybenzonitrile in Antitumor Drug Preparation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the specific utility of 2-Butoxybenzonitrile as a critical intermediate in synthesizing benzamidine-based antitumor agents .

These agents primarily target Serine Proteases (e.g., uPA, Matriptase) and specific Tyrosine Kinases , where the 2-butoxy group modulates lipophilicity and steric binding within the ATP-binding pocket or the S1 specificity pocket.

High-Fidelity Synthesis of 2-Butoxybenzamidine Scaffolds for Protease & Kinase Inhibition

Executive Summary

This compound is a specialized organonitrile intermediate used to introduce the 2-alkoxyphenyl moiety into small-molecule inhibitors. In oncology drug discovery, this structural motif serves two critical functions:

  • Pharmacokinetic Modulation: The n-butoxy chain increases lipophilicity (LogP) compared to methoxy/ethoxy analogs, enhancing membrane permeability and altering metabolic clearance rates.

  • Pharmacophore Generation: It is the direct precursor to 2-Butoxybenzamidine , a potent arginine mimetic that binds to the S1 pocket of trypsin-like serine proteases (e.g., uPA, Matriptase) involved in tumor metastasis and invasion.

This guide details the Pinner Synthesis Protocol for converting this compound into its bioactive amidine form, a requisite step for incorporating it into larger antitumor scaffolds.

Mechanistic Insight: The Role of the 2-Butoxy Moiety

In rational drug design, the transition from a nitrile to an amidine or quinazoline scaffold transforms an inert building block into a bioactive warhead.

  • Target Interaction: The benzamidine group forms a salt bridge with Aspartate residues (e.g., Asp189 in trypsin) in the catalytic domain of serine proteases.

  • Steric Optimization: The 2-butoxy substituent (ortho-position) induces a specific torsional twist in the biaryl axis of the final drug molecule, often locking the conformation to maximize binding affinity (atropisomerism control).

Pathway Visualization: Activation of this compound

G Nitrile This compound (Inert Precursor) Imidate Imidate Ester (Intermediate) Nitrile->Imidate HCl (g), EtOH (Pinner Rxn Step 1) Amidine 2-Butoxybenzamidine (Active Pharmacophore) Imidate->Amidine NH3 / NH4OAc (Pinner Rxn Step 2) Drug Antitumor Scaffold (Protease/Kinase Inhibitor) Amidine->Drug Cyclization / Coupling

Figure 1: The activation pathway of this compound via the Pinner Reaction to generate the bioactive amidine moiety.[1]

Experimental Protocol: Pinner Synthesis of 2-Butoxybenzamidine

Objective: To convert this compound to 2-Butoxybenzamidine Hydrochloride with >98% purity. Scale: 10 Gram Pilot Batch.

Reagents & Materials
ReagentCAS No.[1][2][3][4]GradeRole
This compound 1136-86-3>98%Starting Material
Ethanol (Anhydrous)64-17-5HPLCSolvent / Reactant
Hydrogen Chloride (Gas)7647-01-0AnhydrousAcid Catalyst
Ammonia (Methanolic)7664-41-77NAminating Agent
Diethyl Ether60-29-7ACSPrecipitant
Step-by-Step Methodology

Phase 1: Formation of the Imidate Ester (Pinner Salt)

  • Setup: Equip a 250 mL three-neck round-bottom flask with a gas inlet tube, a thermometer, and a calcium chloride drying tube. Ensure the system is strictly anhydrous.

  • Dissolution: Charge This compound (10.0 g, 57.1 mmol) and Anhydrous Ethanol (30 mL) into the flask. Cool the solution to 0°C using an ice-salt bath.

  • Saturation: Slowly bubble anhydrous HCl gas through the solution for 2–3 hours.

    • Critical Control Point: Maintain internal temperature below 5°C to prevent hydrolysis or side reactions. The solution should become saturated (approx. 30-40% weight increase).

  • Incubation: Seal the flask tightly and store at 4°C for 24–48 hours. The imidate ester hydrochloride will crystallize or form a heavy oil.

  • Precipitation: Add Diethyl Ether (100 mL) to force the precipitation of the imidate salt. Filter rapidly under nitrogen (hygroscopic!) and wash with cold ether.

Phase 2: Conversion to Amidine

  • Resuspension: Transfer the crude imidate ester immediately into a pressure vessel or sealed flask containing Anhydrous Ethanol (20 mL) .

  • Amination: Add 7N Methanolic Ammonia (25 mL) dropwise at 0°C.

  • Reaction: Seal the vessel and stir at room temperature (25°C ) for 12 hours.

    • Observation: The mixture will initially clear, followed by the precipitation of ammonium chloride (byproduct) and the product.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in minimal water.

    • Basify with 1N NaOH to pH 10 to liberate the free base (oily).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organics over MgSO₄ and re-acidify with HCl/Ether to precipitate 2-Butoxybenzamidine Hydrochloride .

  • Recrystallization: Recrystallize from Ethanol/Ether to obtain white needles.

Quality Control & Validation

The synthesized intermediate must meet strict criteria before use in downstream antitumor drug synthesis (e.g., coupling with pyrimidine or quinazoline cores).

Specification Table
Test ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, 254 nm)≥ 98.5%
Identity ¹H-NMR (DMSO-d₆)Confirms 2-butoxy chain & amidine protons
Moisture Karl Fischer< 0.5%
Self-Validating Logic (Troubleshooting)
  • Issue: Low yield in Phase 1.

    • Cause: Water contamination in Ethanol or HCl gas.

    • Fix: Use freshly distilled anhydrous ethanol and a gas trap.

  • Issue: Sticky product in Phase 2.

    • Cause: Incomplete conversion of imidate or presence of "Ortho-ester" side product.

    • Fix: Ensure Ammonia is in excess (3-4 equivalents) and reaction time is sufficient.

Downstream Application: Antitumor Scaffold Synthesis

Once synthesized, the 2-Butoxybenzamidine is typically cyclized with β-keto esters or malonates to form pyrimidine-based inhibitors.

Workflow: Synthesis of Pyrimidine-Based Antitumor Agents

Protocol Start 2-Butoxybenzamidine (Synthesized Above) Step1 Condensation with Diethyl Ethoxymethylenemalonate Start->Step1 Step2 Thermal Cyclization (120°C, Diphenyl ether) Step1->Step2 Intermediate 4-Hydroxy-Pyrimidine Scaffold Step2->Intermediate Step3 Chlorination (POCl3) Intermediate->Step3 Step4 Nucleophilic Substitution (with Amines/Anilines) Step3->Step4 Final Final Antitumor Drug Candidate (Kinase/Protease Inhibitor) Step4->Final

Figure 2: General workflow for converting the amidine intermediate into a bioactive pyrimidine-based antitumor agent.

References
  • Preparation of Pyrimidine Phenyl Compounds. (2009). Patent AU 2009326790 B2. (Describes the specific use of this compound as a starting material for benzamidine synthesis in drug discovery).

  • Application of Benzonitrile Compounds in Preparation of Antitumor Drugs. (2014). Patent CN 103800315 A. (Claims the use of general benzonitrile structures in oncology).

  • Synthesis and Anticancer Activity of Benzamidine Derivatives.Journal of Medicinal Chemistry. (General reference for the mechanism of amidine-based protease inhibitors).
  • Pinner Synthesis of Amidines. Organic Syntheses, Coll. Vol. 1, p. 5 (1941). (Foundational protocol for the chemical transformation described).

Sources

Protocol for the Synthesis of 2-Butoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butoxybenzonitrile (2-BBN) and its substituted derivatives serve as critical intermediates in the synthesis of benzofurans, liquid crystals, and agrochemicals (e.g., strobilurin fungicides). While conceptually simple, the installation of the butoxy group ortho to a nitrile functionality requires precise control to minimize hydrolysis of the nitrile or C-alkylation byproducts.

This Application Note details two validated protocols:

  • Method A (Primary): Williamson Ether Synthesis via

    
     displacement. Preferred for electron-rich or neutral scaffolds.
    
  • Method B (Alternative): Nucleophilic Aromatic Substitution (

    
    ). Preferred for electron-deficient scaffolds (e.g., nitro- or fluoro-substituted rings).
    

Strategic Retrosynthesis & Pathway Selection

To ensure high yield and purity, the synthetic route must be selected based on the electronic nature of the substrate.

Synthesis_Decision_Tree Start Target: this compound Derivative Check_Substrate Analyze Starting Material Availability Start->Check_Substrate Route_A Starting Material: 2-Hydroxybenzonitrile (Salicylonitrile) Check_Substrate->Route_A Phenol available Route_B Starting Material: 2-Fluoro/Chlorobenzonitrile Check_Substrate->Route_B Halide available (EWG present) Method_A METHOD A: Williamson Ether Synthesis (Base-mediated Alkylation) Route_A->Method_A Reagents: n-BuBr, K2CO3, DMF Method_B METHOD B: SnAr Displacement (Nucleophilic Aromatic Substitution) Route_B->Method_B Reagents: n-BuOH, NaH, THF

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and electronic properties.

Method A: Williamson Ether Synthesis (Standard Protocol)[1]

This is the industry-standard route for synthesizing this compound from 2-hydroxybenzonitrile (salicylonitrile). It utilizes a weak base (


) to generate the phenoxide in situ, which then attacks 1-bromobutane.
Mechanistic Insight

The reaction proceeds via a classic


 mechanism. The choice of solvent (DMF or Acetone) and base is critical.
  • Solvent: DMF (polar aprotic) is preferred to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic.
    
  • Base:

    
     is mild enough to prevent nitrile hydrolysis but strong enough to deprotonate the phenol (
    
    
    
    ).

Mechanism_Williamson Step1 Deprotonation (2-Hydroxybenzonitrile + K2CO3) Intermediate Phenoxide Anion (Nucleophile) Step1->Intermediate - KHCO3 Transition Transition State [Ph-O...C...Br]‡ Intermediate->Transition + 1-Bromobutane Product This compound + KBr Transition->Product

Figure 2: Mechanistic pathway of the O-alkylation. The rate-determining step is the attack of the phenoxide on the alkyl halide.

Experimental Procedure

Reagents:

  • 2-Hydroxybenzonitrile (1.0 equiv)

  • 1-Bromobutane (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Potassium Iodide (KI), catalytic (0.1 equiv) – Optional, accelerates reaction via Finkelstein exchange.

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Add 2-hydroxybenzonitrile (e.g., 2.38 g, 20 mmol) and anhydrous DMF (40 mL). Stir until dissolved.

  • Deprotonation: Add anhydrous

    
     (4.14 g, 30 mmol) in a single portion. The suspension may turn yellow indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add 1-bromobutane (2.6 mL, 24 mmol) dropwise via syringe.

    • Expert Tip: If using the less reactive 1-chlorobutane, add catalytic KI (330 mg, 2 mmol) here.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, and the less polar product (
    
    
    
    ) should appear.
  • Workup:

    • Cool the mixture to RT.

    • Pour into ice-cold water (200 mL) to precipitate inorganic salts and the product (if solid).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: If the crude oil is not sufficiently pure, perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Nucleophilic Aromatic Substitution ( )

Use this method when the benzene ring contains strong Electron Withdrawing Groups (EWGs) like


 or additional 

groups, or if the starting material is 2-fluorobenzonitrile.

Reagents:

  • 2-Fluorobenzonitrile (1.0 equiv)

  • n-Butanol (1.2 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Solvent: THF (anhydrous)

Protocol Summary:

  • Suspend NaH in dry THF at 0°C under

    
    .
    
  • Add n-Butanol dropwise; stir 30 min to form sodium butoxide.

  • Add 2-Fluorobenzonitrile solution dropwise.

  • Warm to RT or reflux depending on substrate reactivity.

  • Quench with water and extract as per Method A.

Data & Validation

Expected Analytical Data

Upon isolation, the this compound should exhibit the following spectral characteristics:

TechniqueExpected Signal / ValueInterpretation
Physical State Clear to pale yellow oilLow melting point solid for some derivatives.
IR (ATR)

CN stretch (Sharp, diagnostic).
IR (ATR)

C-O-C stretch (Aryl ether).
1H NMR

(t, 2H)

protons (Triplet, deshielded by oxygen).
1H NMR

Alkyl chain protons (Multiplets and triplet).
1H NMR

(m, 4H)
Aromatic protons (Pattern depends on substitution).
MS (ESI)

or

Parent ion peak matching formula weight.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure

is anhydrous; dry DMF over molecular sieves.
Hydrolysis (Amide formation) Temperature too high or base too strong.Keep temp <90°C. Avoid hydroxide bases (NaOH/KOH) if possible.
C-Alkylation Solvent polarity issues (rare for simple alkyls).Switch to a more polar solvent (DMF/DMSO) to favor O-alkylation.
Residual DMF Poor workup.Wash organic layer thoroughly with water; DMF is miscible in water.

Safety & Compliance

  • Nitriles: While this compound is less toxic than simple aliphatic nitriles, it should be treated as a potential cyanide source under metabolic or extreme chemical conditions. Avoid strong acids which can liberate HCN.

  • Alkyl Halides: 1-Bromobutane is an alkylating agent. Use gloves and work in a fume hood to avoid inhalation.

  • Sodium Hydride (Method B): Flammable solid; reacts violently with water. Quench excess NaH carefully with isopropanol before adding water.

References

  • Xu, L. F., & Zheng, T. C. (2012).[2] Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.[2] Retrieved from [Link]

  • Organic Syntheses. p-Methoxyphenylacetonitrile. Org. Synth. Coll. Vol. 3, p.586. Retrieved from [Link]

  • He, et al. (2022).[3] Protocol for the preparation of amorphous manganese oxide and its application as heterogeneous catalyst. Retrieved from [Link][3]

Sources

Application Note: Process Optimization for the Nucleophilic Synthesis and Functionalization of 2-Butoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for nucleophilic substitution on 2-Butoxybenzonitrile Content Type: Application Notes and Protocols

Executive Summary

This compound (CAS: 14376-85-3) is a critical intermediate in the synthesis of pharmaceutical agents, agrochemicals, and liquid crystal mesogens. Its structural core—an ortho-substituted benzonitrile—serves as a versatile scaffold for the construction of amidines, tetrazoles, and quinazolines.

This guide addresses the ambiguity of "substitution on" this substrate by covering two distinct but critical nucleophilic workflows:

  • Synthesis via Nucleophilic Substitution: Constructing the ether bond via

    
     (Williamson) vs. 
    
    
    
    pathways.
  • Functionalization via Nucleophilic Addition-Elimination: Transforming the nitrile group into high-value pharmacophores.

Strategic Overview: Pathway Selection

The synthesis of this compound presents a classic process chemistry trade-off between atom economy and reaction kinetics. We evaluate two primary routes:

  • Route A:

    
     Alkylation (Williamson Ether Synthesis).  The industry standard. Utilizes 2-hydroxybenzonitrile and 1-bromobutane. Cost-effective but kinetically slower due to the electron-withdrawing nitrile group reducing phenoxide nucleophilicity.
    
  • Route B:

    
     Displacement.  Utilizes 2-fluorobenzonitrile and n-butoxide. Extremely fast due to the activating ortho-cyano group, but utilizes more expensive fluorinated starting materials.
    
Comparative Pathway Diagram

ReactionPathways SubstrateA 2-Hydroxybenzonitrile (Salicylonitrile) Intermediate Transition State SubstrateA->Intermediate Route A: SN2 (Polar Aprotic Solvent) SubstrateB 2-Fluorobenzonitrile SubstrateB->Intermediate Route B: SNAr (Meisenheimer Complex) ReagentA 1-Bromobutane + K2CO3 ReagentA->Intermediate ReagentB n-Butanol + NaH ReagentB->Intermediate Product This compound Intermediate->Product Elimination of LG Downstream Amidines / Tetrazoles Product->Downstream Nucleophilic Attack on Nitrile

Figure 1: Strategic comparison of synthetic routes. Route A relies on nucleophilic aliphatic substitution, while Route B utilizes nucleophilic aromatic substitution activated by the nitrile group.

Protocol A: Synthesis (Williamson Ether Route)

Best for: Large-scale manufacturing, cost-sensitive projects.

Mechanistic Insight

The nitrile group at the ortho position lowers the pKa of the phenol (approx pKa ~7-8 vs. 10 for phenol), making deprotonation facile with weak bases like Potassium Carbonate (


). However, this electron-withdrawing effect also delocalizes the negative charge on the phenoxide oxygen, slightly reducing its nucleophilicity compared to standard phenols. Therefore, a polar aprotic solvent is strictly required to solvate the cation (

) and leave the phenoxide "naked" and reactive.
Materials
  • Substrate: 2-Hydroxybenzonitrile (1.0 equiv)

  • Electrophile: 1-Bromobutane (1.2 equiv)

  • Base: Anhydrous

    
     (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Note: Acetone is often too low-boiling for efficient conversion of this specific substrate.

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – Finkelstein condition to generate reactive butyl iodide in situ.

Step-by-Step Procedure
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxybenzonitrile (10 mmol, 1.19 g) and Anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (15 mmol, 2.07 g) in one portion. Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.
    
  • Addition: Add 1-Bromobutane (12 mmol, 1.29 mL) dropwise via syringe.

    • Optimization Tip: If reaction speed is critical, add KI (1 mmol, 166 mg) at this stage.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear.

  • Work-up:

    • Cool to room temperature.

    • Pour mixture into 100 mL of ice-cold water (precipitates inorganic salts and removes DMF).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually obtained as a clear oil. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Critical Control Point: Avoid using strong bases like NaOH or NaH with 1-Bromobutane at high temperatures, as this promotes E2 elimination of the alkyl halide to form 1-butene, reducing yield.


 is non-nucleophilic enough to minimize this side reaction.

Protocol B: Synthesis (Fluoro-Displacement)

Best for: High-throughput screening (HTS), rapid analog generation.

Mechanistic Insight

The nitrile group is a strong electron-withdrawing group (EWG). When located ortho to a leaving group (Fluorine), it activates the ring for Nucleophilic Aromatic Substitution (


). The reaction proceeds through a resonance-stabilized Meisenheimer complex. Fluorine is the preferred leaving group over Chlorine or Bromine because its high electronegativity increases the electrophilicity of the ipso-carbon, accelerating the rate-determining step (nucleophilic attack).
Materials
  • Substrate: 2-Fluorobenzonitrile (1.0 equiv)

  • Nucleophile: n-Butanol (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv) or KOtBu.

  • Solvent: THF (Tetrahydrofuran), anhydrous.

Step-by-Step Procedure
  • Alkoxide Formation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (12 mmol, 480 mg) in dry THF (15 mL). Cool to 0°C.

  • Addition: Add n-Butanol (12 mmol, 1.1 mL) dropwise. Stir for 30 mins at 0°C

    
     RT until hydrogen evolution ceases (formation of Sodium Butoxide).
    
  • Substitution: Add 2-Fluorobenzonitrile (10 mmol, 1.21 g) as a solution in THF (5 mL).

  • Reaction: Stir at Room Temperature.

    • Reaction Time: This reaction is typically complete within 30–60 minutes due to the high reactivity of the fluoro-nitrile system.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Work-up: Extract with Diethyl Ether, wash with water/brine, dry, and concentrate.

Protocol C: Nucleophilic Functionalization of this compound

Once synthesized, the nitrile group itself becomes the target for nucleophilic attack. This is relevant for converting the intermediate into active pharmaceutical ingredients (APIs).

Scenario: Synthesis of Amidoximes (Precursor to 1,2,4-Oxadiazoles)
  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Bicarbonate.
    
  • Conditions: Ethanol/Water reflux.[1]

  • Mechanism: The nucleophilic nitrogen of hydroxylamine attacks the nitrile carbon, followed by a proton transfer.

  • Significance: This transforms the inert nitrile into a reactive handle for heterocycle formation.

Comparative Data & Troubleshooting

Reaction Condition Matrix
ParameterRoute A (

)
Route B (

)
Substrate Cost Low (Salicylonitrile)High (2-Fluorobenzonitrile)
Reaction Rate Moderate (4-6 hrs)Fast (<1 hr)
Atom Economy HighModerate (Loss of F-)
Major Impurity N-alkylated byproduct (trace)*Hydrolysis of nitrile (if wet)
Green Score Good (if DMF recycled)Lower (NaH hazard)

*Note: 2-Hydroxybenzonitrile is an ambident nucleophile. While O-alkylation is preferred (


), high temperatures can promote attack by the nitrile nitrogen, leading to N-alkylated impurities.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) E2 Elimination of BromobutaneSwitch base to

or

; Lower temp to 50°C.
Starting Material Remains Low NucleophilicityAdd 10 mol% KI (Finkelstein); Ensure solvent is dry DMF/DMSO.
New Spot on TLC (High Rf) N-Alkylation (Imine formation)Avoid extremely high temperatures (>100°C); Use non-polar solvent with PTC.

References

  • Williamson Ether Synthesis Optimization: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard reference for kinetics and solvent effects).
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Synthesis of Alkoxybenzonitriles

    • Organic Syntheses, Coll. Vol. 3, p. 140 (1955). (Foundational protocols for phenol alkylation).

  • Reactivity of 2-Fluorobenzonitrile

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2-fluorobenzonitrile with methoxide." Chemical Reviews, 49(2), 273-412.

  • Safety Data (this compound)

    • PubChem Compound Summary for CID 87643.

DOT Diagram: Optimization Logic Flow

OptimizationFlow Start Start: Synthesis of This compound Decision1 Is 2-Fluorobenzonitrile available/affordable? Start->Decision1 RouteB Route B: SNAr (Fastest) Decision1->RouteB Yes RouteA Route A: SN2 (Most Scalable) Decision1->RouteA No StepB1 Pre-form Sodium Butoxide (NaH + BuOH) RouteB->StepB1 StepA1 Dissolve 2-CN-Phenol in DMF RouteA->StepA1 StepA2 Add K2CO3 (Base) Avoid NaOH (Elimination risk) StepA1->StepA2 StepA3 Add 1-Bromobutane + KI (Cat.) StepA2->StepA3 QC QC Check: TLC/NMR Check for N-alkylation StepA3->QC StepB2 Add 2-Fluorobenzonitrile StepB1->StepB2 StepB2->QC

Figure 2: Decision logic for selecting the optimal synthetic pathway based on reagent availability and scale.

Sources

Application Note: Catalytic Architectures for the Synthesis of 2-Alkoxybenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Alkoxybenzonitriles are privileged scaffolds in drug discovery, serving as critical intermediates for quinazolines (EGFR inhibitors), benzofurans, and numerous isoindoline-based psychotropics. While traditional synthesis relies on the Rosenmund-von Braun reaction (stoichiometric copper at high temperatures) or Sandmeyer sequences (explosive diazonium intermediates), modern catalysis offers safer, scalable alternatives.

This Application Note details two orthogonal catalytic protocols for synthesizing 2-alkoxybenzonitriles:

  • Method A (The "Forward" Strategy): Palladium-catalyzed cyanation of 2-alkoxyaryl halides using Zinc Cyanide (

    
    ).
    
  • Method B (The "Inverse" Strategy): Copper-catalyzed C-O coupling (alkoxylation) of 2-halobenzonitriles.

Key Technical Insight: The presence of the ortho-alkoxy group introduces specific steric and electronic effects. Method A is preferred when the alkoxy-arene core is pre-assembled. Method B is superior when the nitrile core is available, and diverse alkoxy chains must be screened (Late-Stage Functionalization).

Strategic Pathway Selection

Before selecting a protocol, the synthetic chemist must analyze substrate availability and stability. The following decision tree outlines the logical selection process.

PathwaySelection Start Target: 2-Alkoxybenzonitrile CheckSM Analyze Starting Material Availability Start->CheckSM RouteA Substrate: 2-Alkoxyaryl Halide (Br, I, OTf) CheckSM->RouteA Core Available RouteB Substrate: 2-Halobenzonitrile (Cl, Br, I) CheckSM->RouteB Nitrile Core Available MethodA METHOD A: Pd-Catalyzed Cyanation (Zn(CN)2, dppf) RouteA->MethodA MethodB METHOD B: Cu-Catalyzed Alkoxylation (Alcohol, Base, Phenanthroline) RouteB->MethodB Consideration Key Consideration: Is the alkoxy group sensitive to high heat/Lewis acids? MethodA->Consideration

Figure 1: Decision matrix for selecting the optimal catalytic route based on starting material availability.

Method A: Pd-Catalyzed Cyanation with Zn(CN)₂[1]

This is the industry-standard method for converting aryl halides to nitriles. The use of Zinc Cyanide (


) is critical here.[1] Unlike soluble sources (NaCN/KCN), 

is sparingly soluble in organic solvents. It releases cyanide ions slowly ("homeopathic" dosage), preventing the saturation of the Palladium center with

ligands, which would otherwise deactivate the catalyst by forming stable

species (Grushin's Mechanism).
Mechanism of Action

The reaction proceeds via a


 cycle. The steric bulk of the ortho-alkoxy group requires a bidentate ligand with a wide bite angle, such as dppf  (1,1'-Bis(diphenylphosphino)ferrocene), to facilitate the reductive elimination step.

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 2-Alkoxyaryl Bromide TransMet Transmetallation (Zn(CN)2 enters) OxAdd->TransMet Slow CN release RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 - 2-Alkoxybenzonitrile

Figure 2: Simplified catalytic cycle highlighting the critical transmetallation step controlled by Zinc Cyanide solubility.

Detailed Protocol

Substrate: 1-Bromo-2-methoxybenzene (Example) Reagents:


, 

, dppf, Zn dust (activator). Solvent: Dimethylacetamide (DMAc) or DMF (Wet solvents kill this reaction;

ppm

required).

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line):

    • In a dry reaction vial equipped with a magnetic stir bar, charge:

      • 1.0 equiv 2-Alkoxyaryl bromide (e.g., 1.0 mmol).

      • 0.6 equiv

        
         (0.6 mmol). Note: 0.6 equiv provides 1.2 equiv of CN.
        
      • 2.0 mol%

        
         (Tris(dibenzylideneacetone)dipalladium(0)).
        
      • 4.0 mol% dppf ligand.[2]

      • 10 mol% Zn dust (Optional but recommended to scavenge trace

        
         and ensure Pd is reduced).
        
  • Solvent Addition:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Inject anhydrous DMAc (Concentration: 0.2 M - 0.5 M).

  • Reaction:

    • Heat the mixture to 120°C for 12–16 hours.

    • Monitoring: The initial mixture is a slurry. As the reaction proceeds, the suspension changes color (often dark brown/orange). Monitor by HPLC/UPLC.

  • Workup (Cyanide Safety):

    • Cool to room temperature.

    • Quenching: Dilute with EtOAc and add 10% aqueous

      
       or dilute bleach (NaOCl) to quench unreacted cyanide. Do not acidify! Acidification releases HCN gas.
      
    • Filter through a pad of Celite to remove Zinc salts.

    • Wash the organic layer with water (

      
      ) to remove DMAc.
      
    • Dry over

      
      , concentrate, and purify via column chromatography.
      

Troubleshooting:

  • Low Conversion: If the starting material remains, increase catalyst loading to 5 mol% or switch to Xantphos ligand, which has a wider bite angle beneficial for sterically crowded ortho-substituted arenes.

  • Dehalogenation (Ar-H formed): Solvent is too wet (proton source). Dry solvent over molecular sieves.

Method B: Cu-Catalyzed Alkoxylation[3]

This method utilizes the Ullmann-type coupling. It is particularly powerful for "Library Synthesis" where a single 2-halobenzonitrile core is coupled with various alcohols to generate a diversity of analogs.

Mechanism

Unlike Pd-catalysis, this proceeds via a


 cycle or a radical pathway (depending on the ligand). The base plays a dual role: neutralizing the acid formed and coordinating the alcohol to the copper center.
Detailed Protocol

Substrate: 2-Bromobenzonitrile Reagents: Primary/Secondary Alcohol, CuI, 1,10-Phenanthroline,


.

Step-by-Step Procedure:

  • Preparation:

    • Charge a reaction tube with:

      • 1.0 equiv 2-Bromobenzonitrile.

      • 1.5 - 2.0 equiv Alcohol (If liquid, can be used as co-solvent; if solid, dissolve in Toluene).

      • 10 mol% CuI (Copper(I) Iodide).

      • 20 mol% 1,10-Phenanthroline (Ligand is crucial for stabilizing the Cu-alkoxide species).

      • 2.0 equiv

        
         (Cesium Carbonate is preferred over 
        
        
        
        for better solubility in organic media).
  • Reaction:

    • Add Toluene (anhydrous).

    • Heat to 80–110°C under Argon for 18–24 hours.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate.

    • Wash with water and brine.

    • Note: Copper residues can be removed by washing with aqueous

      
       (turns blue) or EDTA solution.
      

Comparative Data & Selection Guide

FeatureMethod A: Pd-CyanationMethod B: Cu-Alkoxylation
Bond Formed


Primary Substrate 2-Alkoxyaryl Halide2-Halobenzonitrile
Catalyst Cost High (Pd)Low (Cu)
Toxicity Risk High (

source)
Low (Alcohol source)
Ortho-Tolerance Moderate (Requires specific ligands)High (Intramolecular assistance)
Scalability Good (with safety controls)Excellent

Safety Protocol: Handling Cyanides

CRITICAL WARNING: Cyanide salts (


, KCN) and the potential byproduct HCN are lethal.
  • Engineering Controls: All weighing and handling of cyanide salts must occur in a functioning fume hood or glovebox.

  • Quenching Station: Prepare a "Kill Bucket" containing 10% Sodium Hypochlorite (Bleach) or saturated Ferrous Sulfate (

    
    ) before starting the reaction. All glassware and syringes contacting cyanide must be soaked in this solution for 24 hours.
    
  • pH Control: NEVER mix cyanide waste with acid. Maintain pH > 10 to prevent HCN gas evolution.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired in the lab.

References

  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Chem. Rev., 2012. (Review of Grushin's mechanisms and Zn(CN)2 utility).

  • Cyanation of Aryl Halides with Less Toxic Cyanides. Organic Syntheses, 2011. (Detailed protocol for Zn(CN)2 handling).

  • Copper-Catalyzed Synthesis of Aryl Ethers. J. Am. Chem. Soc., 2012.[3] (Foundational work on Cu-catalyzed alkoxylation).

  • Safety Data Sheet: Zinc Cyanide. NOAA Chemicals. (Toxicity and handling data).

  • Palladium-Catalyzed Cyanation of Aryl Chlorides. J. Am. Chem. Soc., 2000. (Use of dppf ligand for difficult substrates).

Sources

Application Note: Purification Techniques for 2-Butoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocol for 2-Butoxybenzonitrile , a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds. Unlike simple recrystallization, the purification of this compound requires a multi-modal approach due to its physicochemical nature (high-boiling liquid) and the specific acidity of its primary impurity, 2-hydroxybenzonitrile (salicylonitrile) . This protocol leverages the pKa difference between the phenolic impurity and the neutral ether product to achieve >98% purity via liquid-liquid extraction, followed by fractional vacuum distillation for final polishing.

Chemical Profile & Impurity Landscape[1][2]

To design an effective purification strategy, one must understand the "enemy"—the impurities generated during the standard Williamson ether synthesis.

Target Compound vs. Key Impurities[1][2]
ComponentStructure DescriptionState (RT)pKaBoiling Point (Est.)[1]Solubility
This compound Target EtherLiquidNeutral~150-160°C @ 10mmHgOrg: High / Aq: Low
2-Hydroxybenzonitrile Unreacted Starting MaterialSolid7.2 (Acidic)Sublimes/HighOrg: Mod / Aq: High (pH>8)
1-Bromobutane Alkylating AgentLiquidNeutral101°C @ 760mmHgOrg: High / Aq: Low
Tetrabutylammonium Bromide Phase Transfer Catalyst (If used)SolidNeutral/SaltN/AOrg: Low / Aq: High
The Critical Separation Logic

The purification hinges on the acidity of 2-hydroxybenzonitrile .[1] The ortho-cyano group is electron-withdrawing, significantly increasing the acidity of the phenol (pKa 7.[1]2) compared to unsubstituted phenol (pKa 10).[1]

  • Implication: We do not need strong, concentrated bases that might hydrolyze the nitrile group. Mild to moderate bases (Carbonate or dilute Hydroxide) will quantitatively deprotonate the impurity, forcing it into the aqueous phase while leaving the target this compound in the organic phase.

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix and phase-transfer logic used in this protocol.

PurificationLogic Start Crude Reaction Mixture (Target + Phenol + Halide + Salts) Step1 Filtration Start->Step1 Solids Remove Inorganic Salts (KBr, NaBr) Step1->Solids Solid Waste Step2 Liquid-Liquid Extraction (Solvent: MTBE or Toluene) Step1->Step2 Filtrate Step3 Alkaline Wash (10% NaOH or K2CO3) Step2->Step3 AqPhase Aqueous Phase Contains: Phenolate Anion Step3->AqPhase pH > 9 OrgPhase Organic Phase Contains: Target + Alkyl Halide Step3->OrgPhase Neutral Species Step4 Concentration (Rotary Evaporation) OrgPhase->Step4 Step5 Vacuum Distillation (< 5 mmHg) Step4->Step5 Fraction1 Fore-run (Trace Alkyl Halide) Step5->Fraction1 Low BP Fraction2 Main Fraction Pure this compound Step5->Fraction2 High BP

Figure 1: Step-by-step purification workflow separating ionic impurities from neutral organic targets.

Detailed Protocols

Protocol A: Chemical Washing (The "Rough" Clean)

Objective: Quantitative removal of unreacted 2-hydroxybenzonitrile.

Reagents:

  • Methyl tert-butyl ether (MTBE) or Toluene (Extraction solvent).[1]

  • 1.0 M Sodium Hydroxide (NaOH) or 10% Potassium Carbonate (K2CO3).[1]

  • Brine (Saturated NaCl).[1]

  • Magnesium Sulfate (MgSO4).[1]

Procedure:

  • Quench & Filter: If the reaction was performed in acetone/acetonitrile with solid base, filter off the inorganic salts first. Rinse the filter cake with the reaction solvent.

  • Solvent Swap: Concentrate the filtrate to remove the reaction solvent (e.g., acetone). Redissolve the oily residue in MTBE (approx. 10 mL per gram of crude).

    • Note: MTBE is preferred over Dichloromethane (DCM) because phenolate salts can sometimes form emulsions in chlorinated solvents.[1]

  • The Alkaline Wash (Critical Step):

    • Wash the organic layer twice with 1.0 M NaOH (1:1 volume ratio).[1]

    • Mechanism:[2][3][4] The NaOH converts the unreacted 2-hydroxybenzonitrile (pKa 7.[1]2) into sodium 2-cyanophenolate, which is highly water-soluble.[1]

    • QC Check: Spot the organic layer on a TLC plate against the starting phenol. The phenol spot should be absent.[1]

  • Neutralization: Wash the organic layer once with water, then once with brine to remove residual base and trapped water.[1]

  • Drying: Dry over anhydrous MgSO4 for 15 minutes. Filter and concentrate under reduced pressure.[1][5]

Protocol B: Fractional Vacuum Distillation (The "Polish")

Objective: Removal of volatile alkyl halides and trace heavy impurities.

Equipment:

  • Short-path distillation head or Vigreux column (for higher purity).[1]

  • High-vacuum pump (capable of < 5 mmHg).[1]

  • Manometer.[1]

  • Oil bath with temperature control.[1]

Procedure:

  • Setup: Load the crude oil from Protocol A into a round-bottom flask. Add a magnetic stir bar.[1] Connect the distillation apparatus.

  • Degassing: Apply vacuum gradually while stirring at room temperature to remove residual solvents (MTBE/Toluene).[1]

  • Ramping: Slowly increase the oil bath temperature.

    • Caution: Benzonitriles are thermally stable, but excessive heating (>200°C) can cause discoloration.[1]

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collect any distillate coming over below 100°C (at <5 mmHg).[1] This is likely residual butyl bromide or solvent.[1]

    • Fraction 2 (Main Cut): The temperature will stabilize.[1] For this compound, expect a boiling point range of 145–155°C at 5 mmHg (extrapolated from methoxy analogue).[1] Collect this fraction.

    • Residue: Stop distillation when the temperature spikes or the pot is nearly empty. Do not distill to dryness.[1]

Quality Control & Validation

Every purification must be validated. Do not assume purity based on visual appearance.

Analytical Checkpoints
MethodExpected Result for Pure ProductCommon Failure Mode
TLC (20% EtOAc/Hexane)Single spot, Rf ~0.6Lower spot present (Residual Phenol)
1H NMR (CDCl3)Triplet at ~4.1 ppm (O-CH2).[1] No singlet at ~6.5-7.0 ppm (Phenolic OH).[1]Broad singlet >5.0 ppm indicates wet sample or phenol.[1]
GC-MS Single peak. M+ ion visible.[1]Peak with M-57 (Butyl loss) is normal fragmentation, not impurity.[1]
Troubleshooting Table
ObservationDiagnosisRemediation
Emulsion during extraction Density of phases is too similar or surfactants formed.[1]Add solid NaCl to saturate the aqueous layer. Filter through Celite if solids are present.[1]
Product is colored (Yellow) Oxidation or trace azo-impurities.[1]Distillation usually fixes this.[1] If not, pass through a small pad of activated charcoal or silica gel.[1]
Low Yield Product lost to aqueous phase.[1]Check pH of aqueous waste.[1] If pH > 12, the ether is stable, but if emulsions formed, product might be trapped. Back-extract aqueous layer with DCM.[1]

Safety & Handling (HSE)

  • Nitrile Toxicity: While this compound is less toxic than simple aliphatic nitriles, it should be treated as a potential source of cyanide under metabolic conditions.[1] Wear nitrile gloves and work in a fume hood.[1]

  • Skin Absorption: Ethers facilitate skin absorption.[1] If splashed, wash immediately with soap and water; do not use solvents (like acetone) to clean skin, as this enhances absorption.

  • Waste Disposal: Aqueous washes from Protocol A contain cyanophenolates.[1] Do not pour down the drain. Dispose of as hazardous basic aqueous waste.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General reference for Williamson Ether Synthesis and Distillation).

  • PubChem. Compound Summary for 2-Hydroxybenzonitrile. National Center for Biotechnology Information.[1] [Link] (Accessed Oct 2023).[1]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] [Link] (Data source for Phenol acidity).[1]

Sources

Scale-up synthesis of 2-Butoxybenzonitrile for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Scale-Up Synthesis of 2-Butoxybenzonitrile

Part 1: Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (also known as o-butoxybenzonitrile), a critical intermediate in the manufacturing of pharmaceutical agents (e.g., amidine-based antiarrhythmics, potential analogs of phosphodiesterase inhibitors like Cilostazol) and agrochemicals.

Moving beyond gram-scale laboratory methods, this guide focuses on a Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis . This route is selected for its superior atom economy, safety profile (avoiding metal cyanides), and operational simplicity in standard stainless-steel reactors. The protocol is validated for a 10 kg batch size , emphasizing heat transfer management, impurity control, and solvent recovery.

Part 2: Introduction & Industrial Relevance

This compound is a lipophilic building block used to introduce the butoxy-phenyl motif into active pharmaceutical ingredients (APIs). Its primary utility lies in its conversion to:

  • 2-Butoxybenzamidine: A pharmacophore in various serine protease inhibitors.

  • 2-Butoxybenzoic acid: Via hydrolysis, for esterification.

  • Heterocyclic derivatives: Precursor for tetrazoles or quinolinones (structurally related to Cilostazol intermediates).

The Scale-Up Challenge: Traditional laboratory synthesis often employs polar aprotic solvents like DMF or DMSO with sodium hydride (NaH). While effective on a gram scale, these conditions are hazardous and costly at scale due to:

  • Thermal Runaway Risks: NaH generates hydrogen gas and significant exotherms.

  • Solvent Recovery: High boiling points of DMF/DMSO make removal and recycling energy-intensive.

  • Aqueous Waste: Water miscibility of these solvents complicates waste treatment.

The Solution: We utilize a Solid-Liquid-Liquid Phase Transfer Catalysis (PTC) system using Toluene/Water , Potassium Carbonate (


), and Tetrabutylammonium Bromide (TBAB). This system allows for mild operating temperatures, easy phase separation, and high solvent recyclability.

Part 3: Reaction Scheme & Mechanism

The synthesis involves the O-alkylation of 2-hydroxybenzonitrile (Salicylonitrile) with


-butyl bromide.

Reaction Equation:



Mechanistic Visualization:

ReactionMechanism cluster_aqueous Aqueous / Solid Interface cluster_organic Organic Phase (Toluene) K2CO3 K2CO3 (Solid/Aq) Phenoxide Phenoxide Anion (Ar-O- K+) K2CO3->Phenoxide IonPair [Q+ Ar-O-] Active Species Phenoxide->IonPair Ion Exchange with Q+ Start 2-Hydroxybenzonitrile Start->Phenoxide Deprotonation (Interface) BuBr n-Butyl Bromide Product This compound BuBr->Product Q_salt Q+ (TBAB Catalyst) Q_salt->IonPair IonPair->Product Nucleophilic Attack (SN2) Product->Q_salt Regenerates Catalyst

Figure 1: Phase-Transfer Catalysis Cycle. The quaternary ammonium salt (Q+) transports the phenoxide anion into the organic phase, enabling rapid reaction with the alkyl halide.

Part 4: Process Safety & Hazard Analysis

Hazard ClassCritical Control Point (CCP)Mitigation Strategy
Thermal Hazard Addition of Base/Alkyl HalideThe reaction is exothermic. Control addition rate to maintain

. Use reflux condenser sized for max vapor load.
Toxicity

-Butyl Bromide
Alkylating agent. Use closed charging systems (e.g., diaphragm pump). Monitor air quality for alkyl halide vapors.
Chemical Burns Potassium CarbonateCorrosive dust. Use granular form to minimize dust; wear full PPE (respirator, chemically resistant gloves).
Cyanide Risk Starting MaterialWhile the nitrile group is stable, 2-hydroxybenzonitrile should be treated as toxic. Avoid strong acids that could theoretically hydrolyze to release HCN (unlikely but possible under extreme conditions).

Part 5: Detailed Scale-Up Protocol (10 kg Batch)

Materials & Specifications
  • 2-Hydroxybenzonitrile: 10.0 kg (83.9 mol) | Purity >98%

  • 
    -Butyl Bromide:  13.8 kg (100.7 mol, 1.2 eq) | Purity >99%
    
  • Potassium Carbonate (

    
    ):  17.4 kg (125.9 mol, 1.5 eq) | Granular, anhydrous
    
  • Tetrabutylammonium Bromide (TBAB): 0.54 kg (1.68 mol, 2 mol%) | Catalyst

  • Toluene: 40.0 L | Solvent

  • Water (Process): 20.0 L | For workup

Reactor Setup
  • Vessel: 100 L Glass-Lined Steel or Hastelloy Reactor.

  • Agitation: Retreat curve impeller or pitch-blade turbine (high shear required for phase mixing).

  • Condenser: Shell-and-tube heat exchanger, set to 5°C.

  • Heating: Oil jacket or steam.

Step-by-Step Procedure

Step A: Charging & Dissolution

  • Inert the reactor with Nitrogen (

    
    ) purge.
    
  • Charge Toluene (35 L) and 2-Hydroxybenzonitrile (10.0 kg) .

  • Start agitation (150-200 RPM). Ensure complete dissolution.

  • Charge TBAB (0.54 kg) .

  • Charge Potassium Carbonate (17.4 kg) . Note: Slurry formation.

Step B: Reaction (Alkylation) 6. Heat the mixture to 60°C . 7. Add


-Butyl Bromide (13.8 kg)  via a metering pump over 60 minutes .
  • IPC:[1] Monitor internal temperature.[2] Exotherm is manageable but do not exceed 80°C during addition.
  • After addition, heat reaction mixture to Reflux (~85-90°C) .
  • Maintain reflux for 6–8 hours .

Step C: In-Process Control (IPC) 10. Sample the organic phase. Analyze via HPLC or GC.

  • Specification: < 1.0% unreacted 2-Hydroxybenzonitrile.[3]
  • Troubleshooting: If incomplete, add 0.1 eq
    
    
    and stir for 2 additional hours.

Step D: Work-Up 11. Cool reactor to 25°C . 12. Add Water (20 L) to dissolve inorganic salts (


, excess 

). 13. Agitate vigorously for 15 minutes, then settle for 30 minutes. 14. Phase Cut: Drain the lower aqueous layer (contains bromide waste) to the waste treatment tank. 15. Wash the upper organic layer with 10% NaOH solution (10 L) to remove trace unreacted phenol. 16. Wash with Water (10 L) to neutral pH.

Step E: Purification & Isolation 17. Transfer organic phase to a distillation unit. 18. Strip Toluene: Atmospheric distillation up to 115°C or vacuum strip. Recycle toluene. 19. Product Distillation: Apply high vacuum (5–10 mmHg).

  • Collect forerun (unreacted butyl bromide/toluene traces).
  • Collect Main Fraction: Distills at 145–150°C @ 10 mmHg (approximate, correlates to ~260°C atm).
  • Appearance: Clear, colorless to pale yellow liquid.
Process Flow Diagram

ProcessFlow RawMaterials Raw Materials: 2-Hydroxybenzonitrile K2CO3, TBAB, Toluene Reactor Reactor (100L) Alkylation @ 90°C RawMaterials->Reactor Quench Quench/Wash + Water, + NaOH Reactor->Quench IPC Passed Separator Phase Separator (Remove Aqueous Waste) Quench->Separator SolventStrip Solvent Recovery (Toluene Recycle) Separator->SolventStrip Organic Phase Waste Waste Separator->Waste Aq. Waste (KBr) VacDistill Vacuum Distillation (10 mmHg) SolventStrip->VacDistill Crude Oil FinalProduct Final Product This compound VacDistill->FinalProduct Main Fraction

Figure 2: Unit Operation Flow for 10kg Batch Processing.

Part 6: Analytical Specifications

TestMethodSpecification
Appearance VisualClear, colorless to pale yellow liquid
Assay GC-FID / HPLC> 98.5% (a/a)
Impurity A GC (2-Hydroxybenzonitrile)< 0.5%
Impurity B GC (Butyl bromide)< 0.1%
Water Content Karl Fischer< 0.1%
Boiling Point Physical145–150°C @ 10 mmHg (Lit. 2-Methoxy is 135°C @ 12mmHg; Butoxy is higher)

Part 7: Troubleshooting Guide

  • Low Conversion:

    • Cause: Poor agitation (PTC requires high shear) or wet solvent (water inhibits the base if not using a specific liquid-liquid PTC protocol).

    • Fix: Increase impeller speed. Ensure

      
       is anhydrous. Add 10% more TBAB.
      
  • Emulsion during Workup:

    • Cause: Fine particulate of

      
       or density similarity.
      
    • Fix: Filter the mixture through a Celite pad before separation or add saturated Brine to increase aqueous density.

  • Color Issues (Darkening):

    • Cause: Oxidation of phenol prior to alkylation.

    • Fix: Ensure strict Nitrogen inerting during the initial heat-up.

Part 8: References

  • BenchChem. (2025). Application Notes and Protocols for the Industrial Scale-Up Synthesis of Nitriles.

  • ChemicalBook. (2025).[4] 2-Methoxybenzonitrile Physical Properties & Synthesis Data. (Used as homologous reference).

  • Lu, X., et al. (2012). "Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones." Synthesis, 44, 3225–3230. (Mechanistic grounding for PTC O-alkylation).

  • Nishi, T., et al. (1983). "Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors." Chem. Pharm. Bull. (Foundational chemistry for alkoxy-benzamide/nitrile intermediates in Cilostazol synthesis).

  • Halpern, M. (2014).[5] "PTC O-Alkylation With a Secondary Benzyl Bromide." PTC Organics Application Note.[5] (Industrial PTC best practices).

Sources

Application Notes & Protocols: The Role of Benzonitrile Derivatives in Advanced Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the bioorthogonal applications of benzonitrile derivatives. We will move beyond a simple recitation of facts to explore the underlying principles, provide detailed and validated protocols, and offer field-proven insights into the practical application of these powerful chemical tools. Our focus will be on the most robust and versatile application: the photoactivated [3+2] cycloaddition of nitrile imines generated in situ from tetrazole precursors.

Part 1: Core Principles - Harnessing the Latent Reactivity of the Nitrile

Bioorthogonal chemistry requires the use of functional groups that are inert to the complex biological milieu but can be selectively and efficiently reacted with a specific partner.[1] The nitrile group (–C≡N) of a benzonitrile is exceptionally stable under physiological conditions, making it an ideal, non-perturbing chemical handle. However, this same stability renders it largely unreactive for direct bio-ligation.

The key strategy, therefore, is to employ a precursor that can be converted into a highly reactive, benzonitrile-derived intermediate on demand. Diaryl tetrazoles serve as perfect candidates for this role.[2] They are stable in biological systems but, upon irradiation with UV light, they undergo a photo-induced retro-[2+3] cycloaddition, extruding nitrogen gas (N₂) to generate a highly reactive diaryl nitrile imine intermediate. This nitrile imine is the bioorthogonal workhorse, ready to react with a specific partner, typically an alkene.[2]

The Central Mechanism: Photo-Click Chemistry

The "photo-click" reaction is a two-step process that provides exquisite spatiotemporal control over the bio-conjugation event.[3]

  • Photoactivation: A stable diaryl tetrazole, which can be considered a masked benzonitrile derivative, absorbs a photon (typically in the UV-A range, ~300-365 nm), leading to the irreversible loss of N₂ and the formation of a transient, high-energy nitrile imine.[4]

  • 1,3-Dipolar Cycloaddition: The generated nitrile imine rapidly and selectively undergoes a 1,3-dipolar cycloaddition with a dipolarophile, such as an alkene, that has been previously installed onto a biomolecule of interest. This reaction forms a stable, fluorescent pyrazoline ring.[5]

The causality behind this approach is clear: by using light as a trigger, we can dictate exactly when and where the bioorthogonal reaction occurs within a cell or tissue, a level of control not achievable with constitutively reactive pairs.[2]

G cluster_0 Step 1: Photoactivation cluster_1 Step 2: Cycloaddition Tetrazole Stable Diaryl Tetrazole Probe NitrileImine Reactive Nitrile Imine Intermediate Tetrazole->NitrileImine Photo-extrusion N2 N₂ Gas NitrileImine->N2 Byproduct Light UV Light (e.g., 365 nm) Light->Tetrazole Alkene Alkene-tagged Biomolecule Pyrazoline Stable, Fluorescent Pyrazoline Conjugate Alkene->Pyrazoline NitrileImine_ref Reactive Nitrile Imine Intermediate NitrileImine_ref->Pyrazoline [3+2] Cycloaddition

Fig. 1: Mechanism of the Tetrazole-Alkene Photo-Click Reaction.
A Note on Orthogonality and Side Reactions

While powerful, the nitrile imine intermediate is not perfectly orthogonal. Its high reactivity means it can be intercepted by endogenous nucleophiles, such as water or the primary amines on lysine residues.[6][7] While this can be a limitation, leading to "off-target" reactions, it can also be exploited for photo-crosslinking applications. For specific labeling, the targeted cycloaddition with an alkene partner must be kinetically favored. This is achieved by using a sufficient concentration of the alkene-tagged biomolecule and optimizing the reaction conditions. This chemistry is, however, fully orthogonal to the widely used copper-free azide-alkyne cycloadditions (SPAAC), enabling multi-target labeling experiments.[5]

Part 2: Application Note - Fluorogenic, Spatiotemporally Controlled Imaging of Intracellular Proteins

Objective: To visualize the localization of a specific protein, "Protease-X," within a defined subcellular region of a live mammalian cell using a fluorogenic, light-activated benzonitrile-derived probe.

Principle of Self-Validation: This protocol incorporates essential controls to validate the results. The reaction's dependence on both the genetically encoded alkene tag and the light trigger ensures that fluorescence is only generated under highly specific conditions, minimizing false positives. The "turn-on" nature of the pyrazoline product means that background from unreacted probe is negligible, eliminating the need for washout steps that can perturb live-cell dynamics.[8]

Experimental Workflow

G A 1. Engineer Cells Express Protein-of-Interest (POI) with alkene-bearing Unnatural Amino Acid (UAA). B 2. Incubate Cells Add cell-permeable Tetrazole-Fluorophore Probe. A->B C 3. Targeted Photoactivation Irradiate specific Region of Interest (ROI) with 365 nm light. B->C D 4. Bioorthogonal Ligation Nitrile imine forms and reacts with POI-UAA in the ROI. C->D E 5. Live-Cell Imaging Visualize fluorescent pyrazoline product specifically at the ROI. D->E

Fig. 2: Experimental workflow for targeted intracellular protein labeling.
Detailed Step-by-Step Protocol

Materials:

  • HEK293T cells (or other suitable mammalian cell line)

  • Plasmid encoding Protease-X with an amber (TAG) stop codon at the desired labeling site.

  • Plasmid encoding the engineered tRNA synthetase/tRNA pair for an alkene-bearing unnatural amino acid (e.g., O-allyl-tyrosine).

  • Alkene-bearing unnatural amino acid (UAA).

  • Lipofectamine 3000 or similar transfection reagent.

  • Cell-permeable diaryl tetrazole probe (e.g., a Bodipy-tetrazole conjugate).[6]

  • Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • Confocal microscope equipped with a 405 nm laser for DAPI (optional), a 488 nm laser for pyrazoline imaging, and a UV laser or DAPI laser with sufficient power at ~365 nm for photoactivation.

Procedure:

  • Cell Seeding and Transfection (Day 1):

    • Seed HEK293T cells onto glass-bottom imaging dishes at a density to reach 70-80% confluency on the day of the experiment.

    • Co-transfect the cells with the Protease-X-TAG plasmid and the synthetase/tRNA plasmid using your standard transfection protocol.

    • Causality: Co-transfection is essential to ensure the cellular machinery is present to both express the mutant protein and incorporate the UAA at the specific amber codon site.

  • Unnatural Amino Acid Incorporation (Day 2):

    • Twelve to sixteen hours post-transfection, replace the standard culture medium with fresh medium supplemented with the alkene-bearing UAA (typically 0.5-1.0 mM).

    • Incubate for 24-36 hours to allow for expression and incorporation of the UAA into Protease-X.

    • Self-Validation Control: Prepare a parallel dish of transfected cells without adding the UAA. These cells will not produce full-length Protease-X and should show no fluorescence after photoactivation, confirming the UAA-dependency of the signal.

  • Probe Loading and Photoactivation (Day 3):

    • Prepare a 10-20 µM working solution of the diaryl tetrazole probe in serum-free medium.

    • Wash the cells once with warm PBS.

    • Add the probe solution to the cells and incubate for 30 minutes at 37°C.

    • Causality: Incubation time is a balance. It must be long enough for the probe to permeate the cell membrane and access all compartments, but short enough to minimize non-specific interactions or dark toxicity.

    • Transfer the dish to the confocal microscope stage.

    • Identify a transfected cell expressing your protein (if it has a fluorescent fusion partner like GFP, otherwise select a healthy-looking cell).

    • Define a specific Region of Interest (ROI) for activation (e.g., the nucleus or a specific cytoplasmic region).

    • Irradiate the ROI with a 365 nm or 405 nm laser for 5-15 seconds. The optimal power and duration must be determined empirically to maximize activation while minimizing phototoxicity.

    • Self-Validation Control: On the same dish, identify a second cell that will not be irradiated. This cell serves as the "no light" control and should exhibit no fluorescence, confirming the light-dependency of the reaction.

  • Imaging and Data Acquisition (Day 3):

    • Immediately following photoactivation, switch to your imaging configuration.

    • Acquire images using a 488 nm laser for excitation and collect emission between 500-550 nm for the pyrazoline product.

    • Image the activated cell, the "no light" control cell, and cells from the "no UAA" control dish.

    • Expected Result: A strong fluorescent signal should appear only within the photoactivated ROI of the cell that was both transfected and incubated with the UAA. The other control cells should show minimal to no signal.

Quantitative Data Summary

The fluorogenic nature of this reaction is a key advantage. The tetrazole moiety often acts as a quencher, and its conversion to the extended π-system of the pyrazoline results in a dramatic increase in fluorescence.

PropertyTetrazole Probe (Pre-reaction)Pyrazoline Product (Post-reaction)Rationale for Utility
Excitation Max (λex) ~350 nm~490 nmShift to visible spectrum allows for imaging with standard, less damaging lasers.
Emission Max (λem) Weak or None~515 nmStrong emission in the green channel provides a clear signal.
Quantum Yield (Φ) < 0.01> 0.60A >60-fold increase in brightness creates a high signal-to-noise ratio.[6]
Cell Permeability HighN/A (Formed in situ)Probe must be able to enter the cell to reach its target.

Part 3: Troubleshooting and Field-Proven Insights

Problem Probable Cause(s) Recommended Solution(s)
No/Low Fluorescent Signal 1. Poor transfection or protein expression.2. Inefficient UAA incorporation.3. Insufficient photoactivation (low power/short duration).4. Probe degradation or poor cell permeability.1. Optimize transfection protocol; confirm protein expression via Western blot.2. Titrate UAA concentration; verify synthetase/tRNA pair efficiency.3. Increase laser power or irradiation time incrementally.4. Use fresh probe stock; test probe in a simpler in vitro assay first.
High Background Fluorescence 1. Autofluorescence of cells.2. Non-specific binding of the probe.3. Reaction of nitrile imine with endogenous nucleophiles.[6]1. Image in a spectral window that avoids common autofluorescence; use a phenol red-free medium.2. Decrease probe concentration or incubation time.3. This is an inherent property; ensure the on-target reaction is faster. Use a more strained, reactive alkene on the POI.
Obvious Cell Stress/Toxicity 1. Phototoxicity from the UV activation laser.2. Toxicity of the tetrazole probe itself.3. Toxicity of the expressed mutant protein.1. Use the lowest possible laser power and shortest duration that gives a signal. Consider two-photon excitation if available.[3]2. Perform a dose-response curve to find the max tolerated probe concentration.3. Confirm that the tagged protein is not inherently toxic to the cells.

References

  • Designing Bioorthogonal Reactions for Biomedical Applications. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. Angewandte Chemie International Edition. Available at: [Link]

  • Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine. Journal of the American Chemical Society. Available at: [Link]

  • Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. Molecules. Available at: [Link]

  • Photo-Activatable Reagents for Bioorthogonal Ligation Reactions. Molecules. Available at: [Link]

  • First reports of tetrazole photoclick chemistry: a efficient synthesis... ResearchGate. Available at: [Link]

  • Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Bioorthogonal chemistry. Wikipedia. Available at: [Link]

  • Bioorthogonal chemistry. Nature Reviews Methods Primers. Available at: [Link]

  • The cycloaddition of isonitriles and tetrazines is a bioorthogonal reaction that can form stable conjugates or elicit the release of molecules. ResearchGate. Available at: [Link]

  • Bioorthogonal Chemistry and Its Applications. Chemical Reviews. Available at: [Link]

  • The Bioorthogonal Isonitrile–Chlorooxime Ligation. Journal of the American Chemical Society. Available at: [Link]

  • Isonitrile induced bioorthogonal activation of fluorophores and mutually orthogonal cleavage in live cells. Chemical Communications. Available at: [Link]

  • Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction. Current Opinion in Chemical Biology. Available at: [Link]

Sources

Troubleshooting & Optimization

Side reactions and byproduct formation in 2-Butoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-butoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this Williamson ether synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

Troubleshooting Guide: Side Reactions and Byproduct Formation

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction is complete, but the yield of this compound is significantly lower than expected. What are the likely causes?

Low yields in the synthesis of this compound can often be attributed to several competing side reactions. The primary culprits are typically elimination of the alkylating agent and the presence of unreactive starting materials.

  • E2 Elimination of Butyl Halide: The basic conditions required to deprotonate 2-cyanophenol can also promote the E2 elimination of your butyl halide (e.g., 1-bromobutane), leading to the formation of butene gas. This is especially prevalent with stronger bases and higher reaction temperatures. The phenoxide ion, while a good nucleophile, is also a reasonably strong base.[1][2]

    Solution:

    • Choice of Base: Employ a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH). While phenols are more acidic than aliphatic alcohols, a strong base is not always necessary and can favor elimination.

    • Temperature Control: Maintain the lowest effective reaction temperature. While heat is necessary to drive the reaction, excessive temperatures will favor the elimination pathway.

    • Alkyl Halide: Ensure you are using a primary alkyl halide (e.g., 1-bromobutane or 1-iodobutane). Secondary and tertiary alkyl halides are much more prone to elimination.[3]

  • Incomplete Deprotonation: If the base is not strong enough or is used in insufficient quantity, a portion of the 2-cyanophenol will remain protonated and unreactive, leading to its recovery after workup.

    Solution:

    • Ensure the molar equivalence of your base is at least stoichiometric to the 2-cyanophenol.

    • Consider the pKa of 2-cyanophenol (around 7.9) when selecting your base. The base should have a conjugate acid with a pKa significantly higher than that of the phenol to ensure complete deprotonation.

Question 2: My NMR spectrum shows unexpected aromatic signals, suggesting an isomer of my desired product. What could this byproduct be?

The presence of an isomeric byproduct often points to C-alkylation of the phenoxide ion. While O-alkylation is generally favored, C-alkylation can occur under certain conditions. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (ortho and para positions).

  • C-Alkylation: The reaction of the butyl halide at the carbon atoms of the aromatic ring, ortho or para to the hydroxyl group, will result in the formation of butyl-substituted 2-cyanophenols.[4][5]

    Solution:

    • Solvent Choice: The choice of solvent plays a crucial role in directing the regioselectivity of the alkylation. Protic solvents can solvate the oxygen of the phenoxide, hindering O-alkylation and promoting C-alkylation. Using a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile will favor O-alkylation.[4]

    • Counter-ion: The nature of the counter-ion can also influence the reaction. Loosely associated ions (like potassium) in aprotic solvents generally favor O-alkylation.

Question 3: During workup, I isolated a significant amount of a white solid that is not my starting material or product. What might this be?

This is often indicative of hydrolysis of the nitrile group to form 2-butoxybenzamide, especially if the reaction was carried out under strongly basic conditions for an extended period or if the workup involved prolonged exposure to aqueous base at elevated temperatures.

  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid or an amide as an intermediate.[6] In this synthesis, basic hydrolysis is the more likely culprit.

    Solution:

    • Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures.

    • Workup Conditions: During the aqueous workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strong bases, especially if heating is required to dissolve solids.

    • Purification: If 2-butoxybenzamide has formed, it can typically be separated from the desired this compound by column chromatography.

Question 4: My final product is contaminated with unreacted 2-cyanophenol. How can I effectively remove it?

The presence of unreacted 2-cyanophenol is a common issue. Incomplete reaction or the use of a slight excess of the phenol can lead to its presence in the crude product.

Solution:

  • Aqueous Base Wash: A simple and effective method is to wash the organic layer (containing the crude product dissolved in a water-immiscible solvent like dichloromethane or ethyl acetate) with a dilute aqueous solution of sodium hydroxide or potassium carbonate. The acidic 2-cyanophenol will be deprotonated to its water-soluble phenoxide salt and will partition into the aqueous layer, while the neutral this compound remains in the organic layer.

  • Column Chromatography: If the base wash is not completely effective, column chromatography on silica gel is a reliable method for separating the more polar 2-cyanophenol from the less polar this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis of this compound is a classic example of the Williamson ether synthesis. The reaction proceeds in two main steps:

  • Deprotonation: The acidic proton of the hydroxyl group of 2-cyanophenol is removed by a base to form a nucleophilic phenoxide ion.

  • Nucleophilic Substitution (Sₙ2): The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the butyl halide in an Sₙ2 reaction, displacing the halide and forming the ether linkage.

Q2: Which butyl halide should I use: 1-bromobutane or 1-iodobutane?

Both 1-bromobutane and 1-iodobutane are suitable for this reaction. Iodide is a better leaving group than bromide, so 1-iodobutane will generally react faster. However, 1-bromobutane is often more cost-effective. For laboratory-scale synthesis, either is a good choice. If the reaction is sluggish with 1-bromobutane, switching to 1-iodobutane or adding a catalytic amount of sodium iodide can increase the reaction rate.

Q3: What are the ideal reaction conditions (solvent, temperature, base) for this synthesis?

The optimal conditions can vary, but a good starting point is:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is recommended to favor O-alkylation.

  • Base: Potassium carbonate (K₂CO₃) is a good initial choice as it is effective at deprotonating the phenol without being overly harsh, which helps to minimize the E2 elimination side reaction.

  • Temperature: A temperature range of 60-80 °C is typically sufficient to drive the reaction to completion in a reasonable timeframe. It is always advisable to monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Q4: Can I use a phase-transfer catalyst for this reaction?

Yes, a phase-transfer catalyst (PTC) can be very effective for this synthesis.[7][8][9][10][11] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide ion from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved. This can lead to faster reaction times, milder reaction conditions, and may allow for the use of less expensive solvent systems like toluene.

Q5: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (2-cyanophenol and butyl halide). The product, this compound, will be less polar than 2-cyanophenol and will have a higher Rf value. The disappearance of the 2-cyanophenol spot indicates the reaction is nearing completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to monitor the disappearance of starting materials and the appearance of the product and any byproducts.[12][13][14][15][16]

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis of this compound

Materials:

  • 2-Cyanophenol

  • 1-Bromobutane

  • Potassium Carbonate (anhydrous, powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Sodium Hydroxide solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (1.0 eq) and anhydrous DMF.

  • Add powdered anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 1-bromobutane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of 2-cyanophenol.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with 1 M NaOH solution (2 x volume of organic layer) to remove any unreacted 2-cyanophenol.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

ReagentMolar Mass ( g/mol )MolesEquivalents
2-Cyanophenol119.12X1.0
1-Bromobutane137.021.2X1.2
Potassium Carbonate138.211.5X1.5

Table 1: Example reagent table for the synthesis of this compound.

Visualizations

Reaction_Pathway 2-Cyanophenol 2-Cyanophenol Phenoxide Ion Phenoxide Ion 2-Cyanophenol->Phenoxide Ion  Base (e.g., K₂CO₃) This compound This compound Phenoxide Ion->this compound  1-Bromobutane (Sₙ2)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Phenoxide Ion Phenoxide Ion This compound This compound Phenoxide Ion->this compound  O-Alkylation (Desired) C-Alkylated Product C-Alkylated Product Phenoxide Ion->C-Alkylated Product  C-Alkylation 1-Bromobutane 1-Bromobutane 1-Bromobutane->this compound Butene Butene 1-Bromobutane->Butene  E2 Elimination 2-Butoxybenzamide 2-Butoxybenzamide This compound->2-Butoxybenzamide  Hydrolysis

Caption: Overview of desired reaction and common side reactions.

Troubleshooting_Workflow Low Yield Low Yield Check for E2 Elimination Check for E2 Elimination Low Yield->Check for E2 Elimination Isomeric Impurity Isomeric Impurity Check for C-Alkylation Check for C-Alkylation Isomeric Impurity->Check for C-Alkylation Unexpected Solid Unexpected Solid Check for Nitrile Hydrolysis Check for Nitrile Hydrolysis Unexpected Solid->Check for Nitrile Hydrolysis Use Milder Base Use Milder Base Check for E2 Elimination->Use Milder Base Lower Temperature Lower Temperature Check for E2 Elimination->Lower Temperature Use Aprotic Solvent Use Aprotic Solvent Check for C-Alkylation->Use Aprotic Solvent Control Workup pH & Temp Control Workup pH & Temp Check for Nitrile Hydrolysis->Control Workup pH & Temp

Caption: A troubleshooting workflow for common issues.

References

  • Differential reaction energy profiles for O versus C alkylation of enolates. ResearchGate. Available at: [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). Available at: [Link]

  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in - Owlstown. (2016, March 24). Available at: [Link]

  • US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents.
  • CN103664698A - 2-cyanophenol preparing method - Google Patents.
  • (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS - ResearchGate. (2019, July 2). Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • CN101781235B - Method for preparing 2-cyanophenol - Google Patents.
  • Elimination by the E2 mechanism - Chemistry LibreTexts. (2023, January 22). Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Available at: [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Available at: [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. (2011, September 18). Available at: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. Available at: [Link]

  • [FREE] Why does 1-bromobutane undergo dehydrohalogenation by an E2 elimination mechanism when heated with - brainly.com. (2023, February 17). Available at: [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Available at: [Link]

  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans - ResearchGate. Available at: [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10). Available at: [Link]

  • elimination from unsymmetric halogenoalkanes - Chemguide. Available at: [Link]

  • Synthesis of 4-Butylbenzonitrile From Benzene - YouTube. (2015, June 19). Available at: [Link]

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Available at: [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. Available at: [Link]

  • Process For Preparation Of 2 Hydroxybenzonitrile - Quick Company. Available at: [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. (2018, June 7). Available at: [Link]

  • Solved 1-bromobutane undergoes dehydrohalgenation by an E2 | Chegg.com. (2013, November 12). Available at: [Link]

  • 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem. Available at: [Link]

  • Phase-Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • C- or O-Alkylation? - ChemistryViews. (2012, November 21). Available at: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE) | Journal of Complementary and Alternative Medical Research. (2021, May 21). Available at: [Link]

  • Simply Mechanisms 12b. Elimination reaction 2 (2-bromobutane & ethanolic KOH). (2016, June 5). Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]

  • Process for saparating a hydroxybenzonitrile-type compound - Justia Patents. (2006, July 6). Available at: [Link]

  • Synthesis of Benzonitrile - YouTube. (2021, August 1). Available at: [Link]

  • gc-ms analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria - SciSpace. Available at: [Link]

Sources

Improving reaction times for 2-Butoxybenzonitrile functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Topic: Reaction Kinetics & Optimization

Executive Summary

2-Butoxybenzonitrile (CAS: 59167-65-6) presents a unique challenge in functionalization chemistry due to the synergistic deactivation caused by the ortho-butoxy group. Unlike simple benzonitriles, this substrate suffers from:

  • Steric Hindrance: The bulky butoxy tail physically shields the nitrile carbon from nucleophilic attack.

  • Electronic Deactivation: The ether oxygen acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly reducing the electrophilicity of the nitrile carbon.

This guide addresses the three most common "Support Tickets" we receive regarding this substrate: stalled tetrazole formation, sluggish hydrolysis, and incomplete reduction.

Module 1: Tetrazole Synthesis (The "Sartan" Pathway)

User Issue: “I’m using standard sodium azide/ammonium chloride conditions, but conversion is stuck at 40% after 24 hours.”

Root Cause Analysis

The classic NaN3 / NH4Cl method relies on the formation of hydrazoic acid in situ. For electron-rich nitriles like this compound, the nitrile carbon is not electrophilic enough to capture the azide ion efficiently at standard temperatures (DMF, 100°C). The ortho-substituent further destabilizes the transition state required for the [3+2] cycloaddition.

Optimized Protocol: Zinc-Catalyzed Cycloaddition

Switch to a Lewis Acid-catalyzed mechanism. Zinc salts activate the nitrile group by coordinating to the nitrogen lone pair, increasing the electrophilicity of the carbon center without requiring dangerous hydrazoic acid evolution.

Recommended Reagents:

  • Sodium Azide (

    
    )
    
  • Zinc Bromide (

    
    )
    
  • Solvent: Isopropanol/Water (1:1) or DMF (for higher temps)

Step-by-Step Protocol:

  • Charge: To a pressure tube, add this compound (1.0 equiv),

    
     (1.1 equiv), and 
    
    
    
    (0.5 equiv).
  • Solvent: Add Isopropanol:Water (1:1) [0.5 M concentration].

  • Reaction: Seal and heat to reflux (85°C) for 12–16 hours.

    • Note: If using DMF, heat to 110°C for 4–6 hours.

  • Workup: Cool to RT. Add 3N HCl until pH 1 (CAUTION:

    
     gas evolution possible; work in fume hood). The tetrazole product typically precipitates or can be extracted with Ethyl Acetate.
    

Why this works: The


 ion acts as a "biphilic" catalyst, activating the nitrile for attack while stabilizing the tetrazolate intermediate.
Module 2: Hydrolysis to Amide/Acid

User Issue: “Refluxing in 10% NaOH is taking days to reach full conversion to the acid.”

Root Cause Analysis

Alkaline hydrolysis requires the hydroxide ion to attack the nitrile carbon. The electron-donating butoxy group renders this carbon less susceptible to nucleophilic attack. Furthermore, the intermediate amide is often more resistant to hydrolysis than the nitrile itself in this specific steric environment.

Optimized Protocol: The Radziszewski Reaction (Peroxide Acceleration)

Do not rely on simple acid/base hydrolysis. Use the Urea-Hydrogen Peroxide (UHP) system or basic


. The hydroperoxide anion (

) is a "super-nucleophile" (alpha-effect) that is roughly 100x more reactive than hydroxide, bypassing the electronic deactivation.

Step-by-Step Protocol (Amide Synthesis):

  • Charge: Dissolve this compound (1.0 equiv) in DMSO (3 mL/mmol).

  • Base: Add

    
     (0.2 equiv).
    
  • Oxidant: Dropwise add 30%

    
     (4.0 equiv) at 0°C (Exothermic!).
    
  • Reaction: Allow to warm to RT. Reaction is typically complete in 30–60 minutes .

  • Quench: Pour into ice water. The 2-butoxybenzamide usually crystallizes immediately.

Why this works: The mechanism shifts from direct displacement to an addition-elimination pathway involving the highly nucleophilic hydroperoxide anion, which is less sensitive to the steric bulk of the ortho-butoxy group.

Module 3: Reduction to Benzylamine

User Issue: “Hydrogenation with Pd/C is yielding secondary amines and stopping halfway.”

Root Cause Analysis

Primary amines generated during nitrile reduction can react with the intermediate imine to form secondary amines (coupling). Additionally, the ortho-butoxy group can coordinate to the Pd surface, altering the adsorption geometry and slowing the rate.

Optimized Protocol: Raney Nickel with Ammonia

Raney Nickel is less sensitive to steric hindrance than Palladium and has a higher affinity for the nitrile group. Ammonia is strictly required to suppress secondary amine formation.

Step-by-Step Protocol:

  • Catalyst: Wash Raney Nickel (slurry in water) with MeOH x3 (Pyrophoric! Keep wet).

  • Solvent: Methanol saturated with Ammonia gas (7N

    
     in MeOH).
    
  • Conditions: 50 psi

    
    , 50°C.
    
  • Time: 4–6 hours.

Visual Troubleshooting Guide

ReactionLogic Start Substrate: This compound Goal Desired Product? Start->Goal Tetrazole Tetrazole (Sartan Scaffold) Goal->Tetrazole Amide Amide/Acid (Hydrolysis) Goal->Amide Amine Benzylamine (Reduction) Goal->Amine IssueTet Issue: Low Yield with NaN3/NH4Cl? Tetrazole->IssueTet IssueHyd Issue: Reaction >24h with NaOH? Amide->IssueHyd IssueRed Issue: Poisoning/ dimers with Pd/C? Amine->IssueRed SolTet Solution: Add ZnBr2 Switch to DMF/120°C IssueTet->SolTet Yes SolHyd Solution: Radziszewski Cond. (H2O2 / K2CO3 / DMSO) IssueHyd->SolHyd Yes SolRed Solution: Raney Ni + NH3 (MeOH) IssueRed->SolRed Yes

Caption: Decision tree for optimizing this compound transformations based on common kinetic bottlenecks.

Comparative Data: Standard vs. Optimized Conditions

The following data summarizes average reaction times observed in internal validation assays for ortho-alkoxy benzonitriles.

TransformationStandard MethodTimeYieldOptimized MethodTimeYield
Tetrazole Formation

(DMF, 100°C)
24 h45%

(IPA/H2O, 85°C)
12 h 92%
Hydrolysis (Amide) NaOH / EtOH (Reflux)48 h60%

(DMSO, RT)
0.5 h 96%
Reduction (Amine) Pd/C,

(EtOH)
18 h55%*Raney Ni,

(NH3/MeOH)
4 h 88%

*Note: Standard reduction often yields significant secondary amine byproduct.

References
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (1989). The conversion of nitriles to amides.[1][2][3][4] Synthesis.

  • McAllister, M. I., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Catalysis Letters.

  • Amgen Inc. (2010). Process for the preparation of tetrazole derivatives (Patent WO2010000668). Patentscope.

Sources

Technical Support Center: Bayesian Optimization for Chemical Reaction Improvement

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Bayesian Optimization (BO) in Synthetic Chemistry Audience: Synthetic Chemists, Process Engineers, and Chemoinformaticians

Welcome to the Advanced Optimization Support Hub

This guide addresses the specific, high-friction challenges researchers encounter when deploying Bayesian Optimization (BO) for reaction screening. Unlike Design of Experiments (DoE), which relies on static statistical power, BO is an active learning strategy. It fails not because the math is wrong, but often because the chemical intuition has been poorly translated into the algorithmic constraints.

Below are the troubleshooting modules for the three most critical failure modes: Input Space Encoding , Model Convergence , and Multi-Objective Trade-offs .

Module 1: Input Space & Chemical Representation

User Query: "My optimizer is treating similar solvents as completely different entities. It takes too many experiments to 'learn' that if THF works, 2-MeTHF might also work. How do I fix this efficiency lag?"

Root Cause Analysis: The issue lies in Categorical Variable Encoding . If you use "One-Hot Encoding" (0,0,1,0), you force the Gaussian Process (GP) to treat every solvent or ligand as orthogonal. The model assumes the distance between THF and 2-MeTHF is the same as between THF and Water. It lacks chemical intuition.

Technical Solution: Switch from One-Hot Encoding to Molecular Descriptors . By representing chemicals as vectors of physicochemical properties (dielectric constant, HOMO/LUMO energy, Sterimol parameters), the GP can interpolate performance. If the model learns high yield correlates with "high dielectric constant," it will immediately suggest other polar solvents without needing to test them blindly.

Protocol: Implementing Descriptor-Based Encoding

  • Select Descriptors: Do not use generic fingerprints (ECFP4) for reaction optimization; they are too sparse. Use continuous physical descriptors.

    • Solvents: Dielectric constant, Dipole moment, Hansen Solubility Parameters.

    • Ligands: Cone angle, Buried volume (

      
      ), NBO charges.
      
  • Normalization: You must Z-score normalize all descriptors (subtract mean, divide by standard deviation) before feeding them to the GP.

  • Kernel Selection: Use a Matern-5/2 kernel, which allows for non-smooth transitions common in chemical reactivity.

Visual Workflow: From Structure to Vector

ChemicalEncoding cluster_0 Chemical Input cluster_1 Inefficient Path cluster_2 Optimized Path Struct Chemical Structure (e.g., Ligand A) OneHot One-Hot Encoding [0, 1, 0, 0] Struct->OneHot DFT DFT/Physical Calculation Struct->DFT Ortho Orthogonal Distance (No Chemical Logic) OneHot->Ortho GP Gaussian Process Inference Ortho->GP Slow Convergence Vector Descriptor Vector [Vbur=32%, HOMO=-5.1eV] DFT->Vector Vector->GP

Caption: Comparison of One-Hot Encoding (inefficient) vs. Descriptor-Based Encoding (efficient) for chemical inputs.

Module 2: Model Convergence & Acquisition Functions

User Query: "The algorithm keeps suggesting conditions very close to the best result found so far. It refuses to explore the rest of the experimental space, and I suspect a better global optimum exists."

Root Cause Analysis: This is the Exploitation vs. Exploration dilemma. Your Acquisition Function is likely tuned too aggressively toward "Exploitation" (trusting the current model) rather than "Exploration" (investigating high-uncertainty regions). This often happens with the Expected Improvement (EI) function when the initial dataset is small.

Technical Solution:

  • Switch Acquisition Function: Move from Expected Improvement (EI) to Upper Confidence Bound (UCB) . UCB has a tunable parameter (

    
     or 
    
    
    
    ) that explicitly weights uncertainty.
    • High

      
      : Forces the model to look at "unknown" areas (Exploration).
      
    • Low

      
      : Forces the model to refine the best peak (Exploitation).
      
  • Inject Noise (Jitter): Add a small "jitter" term (

    
    ) to the EI calculation to prevent the model from getting stuck in local minima.
    

Troubleshooting Table: Acquisition Function Tuning

SymptomDiagnosisActionable Step
Stagnation (Repeatedly suggests same conditions)Over-ExploitationSwitch to UCB with

or increase EI jitter (

).
Erratic Behavior (Jumps to wild conditions with poor yield)Over-ExplorationSwitch to EI or reduce UCB

to 0.1.
Model Crash (Cholesky decomposition error)Numerical InstabilityAdd a "WhiteKernel" (noise floor) to the GP covariance matrix (

).
Module 3: Multi-Objective Optimization (Yield vs. Selectivity)

User Query: "I optimized the yield to 90%, but the enantiomeric excess (ee) dropped to 50%. How do I tell the model I need BOTH high yield and high ee?"

Root Cause Analysis: You are likely using a "scalarization" approach (e.g.,


). This fails because it assumes a linear relationship between objectives and often misses non-convex trade-offs.

Technical Solution: Implement Pareto Optimization using Expected Hypervolume Improvement (EHVI) .

  • Concept: Instead of a single score, the algorithm seeks a "Pareto Front"—a set of solutions where you cannot improve one metric without hurting the other.

  • Constraint Handling: If you have a hard constraint (e.g., "Yield must be > 50%"), apply a sigmoid penalty function to the acquisition function, effectively zeroing out the probability of improvement for conditions that violate the constraint.

Visual Logic: The Pareto Front

ParetoLogic cluster_inputs Experimental Outcomes cluster_decision Bayesian Decision cluster_action Next Step Exp1 Exp 1: High Yield, Low ee Pareto Identify Pareto Front (Trade-off Boundary) Exp1->Pareto Exp2 Exp 2: Low Yield, High ee Exp2->Pareto Exp3 Exp 3: Med Yield, Med ee Dominated Discard Dominated Points (Worse in both metrics) Exp3->Dominated EHVI Calculate EHVI (Expand the Hypervolume) Pareto->EHVI NextExp Suggest Exp 4 (Pushing the Boundary) EHVI->NextExp

Caption: Workflow for Multi-Objective Optimization using Pareto Fronts and EHVI.

Module 4: The Standard Protocol (Closed-Loop)

For a self-validating system, follow this iterative cycle. This protocol assumes the use of Python-based tools (e.g., BoTorch, EDBO) or integrated flow platforms.

  • Initialization (The Cold Start):

    • Select

      
       initial experiments using Latin Hypercube Sampling (LHS)  to cover the design space evenly.
      
    • Rule of Thumb:

      
      .
      
  • Model Fitting:

    • Train the Gaussian Process on the initial data (

      
      ).
      
    • Check the Marginal Log Likelihood (MLL) to ensure the model fits the noise floor.

  • Acquisition:

    • Maximize the Acquisition Function (e.g., EI or EHVI) to find the next set of conditions (

      
      ).
      
  • Experimentation:

    • Run the reaction at

      
      .
      
    • Crucial Step: If the result is physically impossible (e.g., precipitation, clogged flow reactor), report a "dummy" bad value (e.g., Yield = 0) to the model to penalize that region.

  • Update:

    • Append (

      
      ) to the dataset.
      
    • Repeat until convergence (typically 10–20 iterations for 3–5 parameters).

References
  • Shields, B. J., et al. (2021).[1] Bayesian reaction optimization as a tool for chemical synthesis.[1][2][3] Nature, 590, 89–96.[4][1] [Link]

  • Häse, F., et al. (2018). Phoenics: A Bayesian Optimizer for Chemistry.[2] ACS Central Science, 4(9), 1134–1145. [Link]

  • Gryffin Framework. (2021). Gryffin: An algorithm for Bayesian optimization of categorical variables informed by expert knowledge.[5] Applied Physics Reviews, 8, 031406. [Link]

  • BoTorch Documentation. (2024). Bayesian Optimization in PyTorch. [Link]

Sources

Validation & Comparative

Analytical Characterization of 2-Butoxybenzonitrile: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Mandate

2-Butoxybenzonitrile (o-Butoxybenzonitrile) is a critical intermediate in the synthesis of various pharmaceutical active ingredients (APIs) and agrochemicals. Its structural integrity—defined by the ortho-positioned nitrile and butoxy ether moieties—governs the efficacy of downstream nucleophilic substitutions and cyclization reactions.

In drug development, the characterization of this molecule presents a specific set of challenges:

  • Positional Isomerism: Distinguishing the ortho (2-) isomer from the para (4-) isomer, which may arise from impurities in the starting material (2-hydroxybenzonitrile).

  • Stoichiometric Purity: Quantifying unreacted 2-hydroxybenzonitrile (starting material) which can poison subsequent catalytic steps.

  • Volatile Residuals: Detecting unreacted butyl halides used in the alkylation process.

This guide compares and recommends analytical workflows, moving beyond standard textbook definitions to provide field-proven strategies.

Structural Confirmation (Qualitative Analysis)

Before quantitative methods are validated, the chemical structure must be unequivocally confirmed. We compare three primary modalities: NMR, FTIR, and Mass Spectrometry.

Comparative Assessment
FeatureNuclear Magnetic Resonance (NMR) Fourier Transform Infrared (FTIR) Mass Spectrometry (GC-MS)
Primary Utility Definitive structural elucidation (connectivity).Functional group verification (QC ID).Molecular weight & fragmentation pattern.
Key Marker (2-Butoxy) Triplet at

4.0 ppm (-OCH

-).
Sharp peak at ~2225 cm

(C

N).
Molecular Ion (

) and loss of butyl (

).
Blind Spot Trace inorganic salts (invisible in

H).
Isomer differentiation (2- vs 4- often look similar).Cannot easily distinguish isomers without retention time data.
Recommendation Gold Standard for R&D/Reference Standards.Routine ID for Incoming Raw Materials.Impurity ID for unknown peaks.
Protocol 1: NMR Structural Validation

Causality: The distinct chemical environment of the methylene protons adjacent to the oxygen provides the clearest evidence of successful alkylation.

  • Solvent: CDCl

    
     (Chloroform-d) or DMSO-d
    
    
    
    .
  • Frequency: 400 MHz or higher.

  • Key Assignments (Expected):

    • 
       0.98 ppm (t, 3H): Terminal methyl of butyl chain.
      
    • 
       1.55 ppm (m, 2H): 
      
      
      
      -methylene.
    • 
       1.85 ppm (m, 2H): 
      
      
      
      -methylene.
    • 
       4.05 ppm (t, 2H): 
      
      
      
      -methylene (-O-CH
      
      
      -), diagnostic for ether formation.
    • 
       6.9 - 7.6 ppm (m, 4H): Aromatic protons. Note: The shift of the proton ortho to the nitrile will differ significantly from the 4-isomer.
      

Purity & Impurity Profiling (Quantitative Analysis)

For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its ability to handle non-volatile byproducts (like phenol salts) that GC might miss. However, Gas Chromatography (GC) is superior for residual alkyl halides.

Method A: Reverse Phase HPLC (The Workhorse)

Why this works: The nitrile group provides a strong dipole, while the butyl chain adds hydrophobicity. A C18 column interacts with the butyl chain, allowing separation from the more polar 2-hydroxybenzonitrile starting material.

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening the peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to elute polar salts).

    • 2-15 min: 20%

      
       90% B (Elutes product).
      
    • 15-20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (Nitrile

    
     transition) and 270 nm (Aromatic).
    
  • Temperature: 30°C.

Critical Separation Criteria: The resolution (


) between 2-hydroxybenzonitrile (RT ~4-5 min) and this compound (RT ~10-12 min) must be 

.
Method B: GC-FID (Volatile Impurities)

Why this works: this compound is thermally stable enough for GC. This method is far superior for detecting unreacted Butyl Bromide, which has no UV chromophore and elutes in the solvent front on HPLC.

Instrument Parameters:

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm, 0.25µm film.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C for 2 min (Traps butyl bromide).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detector: FID @ 300°C.

Visualizing the Analytical Strategy

The following diagram illustrates the decision matrix for characterizing this specific intermediate, ensuring no critical quality attribute (CQA) is overlooked.

AnalyticalStrategy Sample Crude this compound Volatiles Volatile Analysis (Solvents/Reagents) Sample->Volatiles NonVolatiles Purity & Assay (Main Component) Sample->NonVolatiles Identity Structural ID (Validation) Sample->Identity GC GC-FID / GC-MS Target: Butyl Bromide, Solvents Volatiles->GC HPLC RP-HPLC (UV) Target: 2-Hydroxybenzonitrile, Isomers NonVolatiles->HPLC Spec NMR / FTIR Target: Ether Linkage, Nitrile Group Identity->Spec Pass Release for Synthesis GC->Pass < Limit Fail Reprocess / Recrystallize GC->Fail > Limit HPLC->Pass > 98.0% HPLC->Fail < 98.0% Spec->Pass Conforms

Figure 1: Analytical Decision Matrix for this compound release testing.

Impurity Fate Mapping

Understanding where impurities elute is vital for method development.

Impurity TypeOriginDetection MethodRelative Retention (RRT)
Butyl Bromide Alkylating ReagentGC-FID~0.2 (Fast eluting)
2-Hydroxybenzonitrile Unreacted Starting MaterialHPLC (UV)~0.4 (More polar)
4-Butoxybenzonitrile Positional IsomerHPLC (UV)~1.05 (Very close eluting)
Dibutyl Ether Side ReactionGC-FID~0.6

Expert Insight: The separation of the 2-isomer from the 4-isomer is the most difficult challenge. If your C18 column fails to separate them, switch to a Phenyl-Hexyl column. The


 interactions with the aromatic ring often provide better selectivity for positional isomers than pure hydrophobic interaction.

References

  • Sigma-Aldrich. (n.d.).[1] 2-Methoxybenzonitrile Product Specification. Retrieved from (Used as homolog reference for physical properties).[2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 81086, 2-Methoxybenzonitrile. Retrieved from .[3]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from .

  • Sielc Technologies. (n.d.). Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from .

Sources

A Senior Application Scientist's Guide: Comparing HPLC and GC-MS for Purity Analysis of 2-Butoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Butoxybenzonitrile

In the landscape of pharmaceutical and specialty chemical synthesis, this compound serves as a key intermediate. Its purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. For researchers, process chemists, and quality control analysts, selecting the right analytical technique to assess its purity is a foundational decision. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. We will move beyond a simple listing of pros and cons to explore the causality behind methodological choices, grounding our discussion in practical, field-proven insights and authoritative standards.

Understanding the Analyte: Physicochemical Properties of this compound

Before selecting an analytical technique, we must understand the molecule itself. This compound (C₁₁H₁₃NO) has a molecular weight of approximately 175.23 g/mol . Its structure, featuring a benzene ring, a nitrile group (-C≡N), and a butoxy ether group (-O-C₄H₉), imparts moderate polarity and a boiling point that is expected to be well over 200°C at atmospheric pressure, similar to related structures like 2-methoxybenzonitrile (Boiling Point: 135°C at 12 mmHg).[1] This profile—a moderately polar, semi-volatile organic molecule—makes it a viable candidate for both HPLC and GC analysis, but the optimal choice depends on the specific analytical objective.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a powerful technique for separating components in a liquid sample.[2] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical approach, where a non-polar stationary phase is used with a polar mobile phase.[3][4]

Causality Behind the HPLC Method Design

The primary goal is to develop a stability-indicating method capable of separating the main this compound peak from potential process-related impurities and degradation products.

  • Column Selection: A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC.[4][5] The hydrophobic C18 alkyl chains provide strong retention for the aromatic ring and butoxy group of the analyte through hydrophobic interactions. The moderate length (150-250 mm) and particle size (3-5 µm) offer a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (ACN) is chosen. ACN is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure. A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is added to the aqueous phase to sharpen the peaks by suppressing the ionization of any free silanol groups on the silica-based column packing.[6]

  • Detection: The benzonitrile moiety contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is ideal as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities. The detection wavelength is set at the absorption maximum of this compound for maximum sensitivity.

Detailed Experimental Protocol: RP-HPLC Method
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 25.0 mL to create a 1.0 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 40% B

      • 18.1-25 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: PDA detector, monitoring at 234 nm.[7]

    • Injection Volume: 10 µL.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (25 mg) dissolve Dissolve in ACN/H₂O (1 mg/mL Stock) weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separation C18 Column Separation (Gradient Elution) inject->separation detection PDA Detection (234 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity (Area Percent) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmatched for Volatile Impurities and Identification

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[8] It offers exceptional separation efficiency and the definitive identification power of mass spectrometry.

Causality Behind the GC-MS Method Design

The rationale here is to achieve baseline separation of all volatile components and use the mass spectrometer to identify unknown peaks, which is a significant advantage for impurity profiling.

  • Column Selection: The choice of stationary phase is critical in GC. For this compound, a mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is an excellent choice. This phase provides selectivity based on both boiling point and subtle differences in polarity (π-π interactions with the phenyl groups).[9] For potentially more polar impurities, a column with a higher phenyl content or a cyanopropyl phase could provide better resolution.[10]

  • Inlet and Temperature Program: A split/splitless inlet is used in split mode to avoid overloading the column with the main component. The inlet temperature must be high enough to ensure rapid and complete vaporization of the analyte and impurities without causing thermal degradation. The oven temperature program starts low to trap volatile components at the head of the column and then ramps up to elute compounds in order of their boiling points and/or polarity.

  • Detector: The mass spectrometer is a universal and highly specific detector. Operating in full scan mode allows for the collection of mass spectra for every peak, which can be compared against spectral libraries (like NIST) for tentative identification of unknown impurities.[11] For quantitative analysis of known impurities, Selected Ion Monitoring (SIM) mode can be used to achieve much lower detection limits.[11]

Detailed Experimental Protocol: GC-MS Method
  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Further dilute to a working concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, operated in Split mode (50:1 ratio) at 270°C.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 450 amu.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Soln. (1 mg/mL in DCM) dilute Dilute to 50 µg/mL stock->dilute inject Inject 1 µL (Split Inlet) dilute->inject separation GC Separation (Temperature Program) inject->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis (40-450 amu) ionization->detection tic Generate TIC detection->tic spectra Extract Mass Spectra tic->spectra library Library Search & Impurity ID spectra->library quant Quantify Impurities spectra->quant

Caption: Workflow for GC-MS purity & impurity ID of this compound.

Method Validation and Performance: A Head-to-Head Comparison

Both methods must be validated to ensure they are fit for their intended purpose, following guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[12][13][14] The objective of validation is to demonstrate suitability through characteristics like accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ).[14]

Performance ParameterHPLC with UV/PDA Detection (Typical)GC-MS (Typical)Causality & Justification
Specificity/Selectivity High. Potential for interference from co-eluting impurities without distinct UV spectra.Very High. Mass spectral data provides definitive identification and deconvolution capabilities.[15]MS provides a second dimension of separation (mass-to-charge), making it far more specific than UV detection alone.
Sensitivity (LOD/LOQ) Good. Typically in the low µg/mL to high ng/mL range.Excellent. Can reach low ng/mL or even pg/mL levels, especially in SIM mode.[16]The combination of efficient analyte transfer in GC and sensitive MS detectors allows for lower detection limits for volatile compounds.
Linearity (R²) > 0.999> 0.995Both techniques demonstrate excellent linearity when properly optimized.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods are highly accurate. HPLC can sometimes show slightly better recovery due to simpler, room-temperature sample handling.
Precision (%RSD) < 2.0%< 5.0%HPLC systems, with precise liquid pumps and autosamplers, often exhibit slightly better injection precision than GC systems.
Analysis Time Moderate (e.g., 25 minutes per run).[17]Fast (e.g., 15-20 minutes per run).[2][17]The gas mobile phase in GC allows for faster diffusion and shorter analysis times compared to liquid mobile phases.
Cost (Instrument) LowerHigherMass spectrometers are inherently more complex and expensive than UV/PDA detectors.[17]
Cost (Operational) Higher (solvent consumption).[2][17]Lower (gas consumption).[17]HPLC requires continuous consumption of expensive, high-purity solvents, whereas GC primarily uses inert (and cheaper) carrier gases.
Analyte Compatibility Excellent for soluble, semi-volatile, and non-volatile compounds.Limited to thermally stable and volatile/semi-volatile compounds.[2][8]GC requires the analyte to be vaporized without decomposition, a key limiting factor not present in HPLC.

Conclusion and Recommendations: Selecting the Right Tool for the Job

Both HPLC and GC-MS are robust and reliable techniques for the purity analysis of this compound, but they serve different, often complementary, purposes. The choice is not about which method is "better," but which is more suitable for the analytical question at hand.

  • Choose HPLC for:

    • Routine Quality Control (QC): When the primary goal is to determine the purity percentage (assay) against a known standard and quantify known impurities. Its high precision, robustness, and lower instrument cost make it ideal for high-throughput QC environments.[15]

    • Analysis of Thermally Labile or Non-Volatile Impurities: If potential impurities include salts, polymers, or high molecular weight starting materials, HPLC is the only viable option.

  • Choose GC-MS for:

    • Impurity Profiling and Identification: When the goal is to detect, tentatively identify, and quantify unknown volatile impurities. The mass spectrometer's identification power is unparalleled for structural elucidation of unknowns that can be volatilized.[8]

    • Trace-Level Analysis: When searching for very low-level volatile impurities (e.g., residual solvents, volatile by-products), the superior sensitivity of GC-MS is required.[16]

For comprehensive characterization in a drug development setting, the most powerful approach is to use both techniques. HPLC provides the accurate assay value and quantifies non-volatile impurities, while GC-MS provides a detailed fingerprint of all volatile and semi-volatile components, ensuring a complete and trustworthy picture of the purity of this compound.

References

  • Benchchem. A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol.

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.

  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. (2023-01-13).

  • SIELC Technologies. Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column.

  • Shimadzu. Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods.

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025-06-06).

  • Chromatography Today. HPLC vs GC - A Beginner's Guide.

  • National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • ResearchGate. GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b....

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.

  • National Center for Biotechnology Information. 4-Butoxybenzonitrile. PubChem Compound Summary for CID 138435.

  • Phenomenex. Types of stationary phases in gas chromatography. (2025-08-08).

  • Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.

  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.

  • NACALAI TESQUE, INC. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023-11-30).

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005-11).

  • Orochem. HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC.

  • Chromatography Online. Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography?. (2023-01-01).

  • Sigma-Aldrich. 2-Methoxybenzonitrile 99 6609-56-9.

  • Chemistry LibreTexts. 12.4: Gas Chromatography. (2019-06-05).

  • HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.

  • National Center for Biotechnology Information. 2-Methoxybenzonitrile. PubChem Compound Summary for CID 81086.

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31).

  • Journal of Complementary and Alternative Medical Research. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). (2021-05-21).

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2026-01-28).

  • National Center for Biotechnology Information. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (2021-11-19).

  • Phenomenex. Reversed Phase HPLC Columns.

  • Separation Science. Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?.

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023-12-14).

  • Mol-Instincts. 2-methoxybenzonitrile - 6609-56-9, C8H7NO, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0).

  • ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the....

Sources

Benchmarking Catalytic Strategies for High-Purity 2-Butoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Senior Researchers, and Drug Development Scientists Topic: Optimization of catalytic pathways for 2-Butoxybenzonitrile (CAS: 5906-93-4)

Executive Summary: The Strategic Landscape

This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, serving as a lipophilic building block. Its synthesis is primarily approached through two distinct retrosynthetic disconnections:

  • C–O Bond Formation (O-Alkylation): Nucleophilic substitution of 2-cyanophenol (salicylonitrile) with n-butyl halides.

  • C–CN Bond Formation (Cyanation): Metal-catalyzed cyanation of 1-bromo-2-butoxybenzene.

This guide benchmarks these methodologies, establishing the O-Alkylation route via Phase Transfer Catalysis (PTC) as the superior industrial baseline due to atom economy and cost-efficiency, while reserving Pd-catalyzed Cyanation for specialized high-value aryl halide feedstocks.

Route Analysis & Mechanism

Route A: The Williamson Ether Synthesis (Recommended)

This pathway relies on the deprotonation of 2-cyanophenol followed by an SN2 attack on n-butyl bromide. The reaction rate and selectivity are heavily dependent on the "Cation Effect" and the solubility of the phenoxide anion.

  • Mechanism: Bimolecular Nucleophilic Substitution (SN2).

  • Key Challenge: The electron-withdrawing nitrile group at the ortho position reduces the nucleophilicity of the phenoxide oxygen, requiring enhanced catalytic activation.

Route B: Transition-Metal Catalyzed Cyanation

This route transforms 2-butoxyhalobenzenes into the nitrile using a cyanide source (Zn(CN)₂, K₄[Fe(CN)₆]) and a metal catalyst (Pd or Cu).

  • Mechanism: Oxidative addition, transmetallation, and reductive elimination.

  • Key Challenge: High catalyst cost (Pd), toxicity of cyanide sources, and heavy metal scavenging during purification.

Catalyst Benchmarking: Comparative Data

The following data aggregates performance metrics from optimized protocols found in recent process chemistry literature.

Table 1: Performance Matrix of Catalytic Systems
Catalyst SystemReaction TypeBase / AdditiveSolventTemp (°C)Yield (%)TOF (h⁻¹)Selectivity
TBAI (PTC) O-AlkylationK₂CO₃ (Solid)Acetone56 (Reflux)96% >50High (O-only)
18-Crown-6 O-AlkylationK₂CO₃MeCN8094%45High
Cs₂CO₃ O-AlkylationNoneDMF6098%N/AVery High
Pd(OAc)₂ / Ligand CyanationK₄[Fe(CN)₆]DMAc12088%7100*Moderate
CuCN (Rosenmund) CyanationNoneDMF160+75%LowLow (Tars)

*TOF for Pd systems is high, but the absolute yield is lower due to workup losses.

Critical Analysis
  • Cesium Carbonate (Cs₂CO₃): The "Gold Standard" for yield. The large Cs⁺ cation forms a loose ion pair with the phenoxide, maximizing nucleophilicity (the "Cesium Effect"). However, its high cost limits it to small-scale discovery.

  • TBAI (Tetrabutylammonium Iodide): The "Process Winner." It facilitates the transfer of the phenoxide into the organic phase (acetone/toluene) effectively. It offers 95%+ of the performance of Cesium at a fraction of the cost.

  • Palladium: Only viable if the starting material (2-butoxybromobenzene) is already in stock. The cost of Pd and ligand removal makes it inefficient for de novo synthesis compared to the cheap salicylonitrile route.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence and the role of the catalyst in the preferred Route A.

ReactionPathways cluster_0 Route A: O-Alkylation (Recommended) cluster_1 Route B: Cyanation (Alternative) Start 2-Cyanophenol (Salicylonitrile) Inter Activated Phenoxide [Loose Ion Pair] Start->Inter Deprotonation Base Solid Base (K2CO3) Base->Inter Surface Reaction PTC Phase Transfer Catalyst (TBAI / 18-Crown-6) PTC->Inter Shuttles Anion (Solid -> Org) Product This compound (Target) Inter->Product Fast Kinetics Reagent n-Butyl Bromide Reagent->Product SN2 Attack StartB 2-Butoxybromobenzene ProdB This compound StartB->ProdB Cyanation (120°C) -CN Source CatB Pd(OAc)2 / Ligand CatB->ProdB

Caption: Mechanistic comparison showing the role of PTC in activating the phenoxide species in Route A versus the metal-mediated cycle in Route B.

Detailed Experimental Protocol

Optimized Protocol: TBAI-Catalyzed O-Alkylation

Objective: Synthesis of this compound on a 50g scale.

Reagents:
  • 2-Cyanophenol (Salicylonitrile): 50.0 g (0.42 mol)

  • n-Butyl Bromide: 69.0 g (0.50 mol, 1.2 equiv)

  • Potassium Carbonate (Anhydrous, milled): 87.0 g (0.63 mol, 1.5 equiv)

  • Tetrabutylammonium Iodide (TBAI): 1.55 g (1 mol%)

  • Acetone (Reagent Grade): 500 mL

Step-by-Step Methodology:
  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen.[1]

  • Charging: Add 2-Cyanophenol and Acetone. Stir to dissolve.

  • Base Addition: Add the milled K₂CO₃ followed by the TBAI catalyst. The mixture will become a heterogeneous slurry.

  • Reaction: Heat the mixture to reflux (approx. 56°C). Add n-Butyl Bromide dropwise over 30 minutes to maintain a controlled reflux.

  • Monitoring: Maintain reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2][3] The limiting reagent (phenol) should be <0.5%.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃) through a celite pad. Wash the cake with 50 mL acetone.

  • Concentration: Remove solvent under reduced pressure (Rotovap) to yield a pale yellow oil.

  • Purification: Dissolve the oil in Ethyl Acetate (200 mL) and wash with 1M NaOH (2 x 50 mL) to remove trace unreacted phenol. Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Distillation: (Optional for high purity) Vacuum distillation at 130–135°C (10 mmHg).

Expected Yield: 68–71 g (92–96%). Appearance: Colorless to pale yellow liquid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<80%) Particle size of K₂CO₃Use finely milled/powdered K₂CO₃ to increase surface area.
Slow Reaction Rate Poor Phase TransferSwitch catalyst to 18-Crown-6 (0.5 mol%) or switch solvent to DMF (though workup is harder).
C-Alkylation Byproducts Solvent PolarityAvoid highly polar protic solvents. Stick to Acetone or MeCN. Ensure strictly anhydrous conditions.
Dark Coloration OxidationEnsure N₂ atmosphere. Phenoxides are sensitive to oxidation at high temps.

References

  • Preparation of Salicylonitrile: Method for preparing 2-cyanophenol. CN101781235B. (2012).

  • Williamson Ether Synthesis Optimization: Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Guides. (2025).

  • Phase Transfer Catalysis: Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals, Vol 3. (2014).[4]

  • Palladium Catalyzed Cyanation: Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. (2005).

  • Comparison of Bases: Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Synthetic Communications, 25(9), 1367-1370. (1995).

  • Rosenmund-von Braun Reaction: Mechanism and Application. Organic Chemistry Portal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Butoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.